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Nicotine 1-N-oxide Documentation Hub

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  • Product: Nicotine 1-N-oxide
  • CAS: 63551-14-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Nicotine 1'-N-Oxide: A High-Precision Technical Guide

Core Directive & Nomenclature Clarification Critical Nomenclature Distinction: Before initiating synthesis, it is imperative to distinguish between the two nitrogen centers in nicotine. Nicotine-1'-N-oxide: Oxidation at...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Nomenclature Clarification

Critical Nomenclature Distinction: Before initiating synthesis, it is imperative to distinguish between the two nitrogen centers in nicotine.

  • Nicotine-1'-N-oxide: Oxidation at the pyrrolidine nitrogen (

    
    ). This is the primary mammalian metabolite and the standard "Nicotine N-oxide" found in biological systems. This guide focuses on this compound. 
    
  • Nicotine-1-N-oxide: Oxidation at the pyridine nitrogen (

    
    ). This is chemically distinct, less stable, and requires different synthetic conditions.
    

In this guide, "Nicotine N-oxide" refers to the 1'-N-oxide (pyrrolidine oxidation), consistent with IUPAC numbering where the pyridine nitrogen is position 1 and the pyrrolidine nitrogen is position 1'.

Strategic Synthesis: Mechanism and Stereochemistry

The synthesis of Nicotine-1'-N-oxide is an electrophilic oxidation of the tertiary amine. The reaction yields two diastereomers: cis and trans, defined by the relationship of the oxygen atom to the pyridine ring relative to the pyrrolidine ring.

Reaction Mechanism

The lone pair on the pyrrolidine nitrogen (


) attacks the electrophilic oxygen of the peroxide (m-CPBA or 

). The reaction is governed by steric approach control.
  • Trans-isomer (Major): The oxidant approaches from the face opposite the bulky pyridine group. This is the thermodynamically favored product.

  • Cis-isomer (Minor): Formed via attack from the same face as the pyridine ring.

Synthetic Pathway Diagram

NicotineOxidation Nicotine (-)-Nicotine (Starting Material) Transition Transition State (Steric Control) Nicotine->Transition Nucleophilic Attack Oxidant Oxidant (m-CPBA or H2O2) Oxidant->Transition Cis Cis-Nicotine-1'-N-Oxide (Minor Product) Transition->Cis Syn-Attack Trans Trans-Nicotine-1'-N-Oxide (Major Product) Transition->Trans Anti-Attack (Favored)

Figure 1: Reaction pathway showing the bifurcation into cis and trans diastereomers based on oxidant approach.

Detailed Experimental Protocol

Reagents and Materials
  • Substrate: (S)-(-)-Nicotine (≥99% purity). Note: Freshly distilled nicotine is recommended to remove pre-existing oxidation products.

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-75% purity.

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Quenching: Potassium Carbonate (

    
    ) saturated solution.
    
Step-by-Step Synthesis (m-CPBA Method)
  • Preparation: Dissolve (S)-(-)-Nicotine (1.0 eq, e.g., 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve m-CPBA (1.1 eq) in DCM (15 mL). Add this solution dropwise to the nicotine solution over 30 minutes. Reasoning: Slow addition prevents over-oxidation to the N,N'-dioxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor consumption of nicotine by TLC (Alumina plates,

    
    :MeOH 9:1).
    
  • Workup:

    • Add saturated aqueous

      
       to quench excess acid and neutralize the solution.
      
    • Extract the aqueous layer with

      
       (3x).
      
    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
    • Critical Step: Do not heat above 40°C during rotary evaporation. N-oxides are thermally labile.[1]

Purification Strategy

The crude residue contains a mixture of cis and trans isomers (typically ~30:70 ratio) and m-chlorobenzoic acid byproducts.

  • Column Chromatography:

    • Stationary Phase: Neutral Alumina (Silica gel can cause degradation or strong adsorption due to the N-oxide polarity).

    • Mobile Phase: Gradient elution starting with 100%

      
       -> 5-10% MeOH in 
      
      
      
      .
    • Elution Order: The trans isomer typically elutes after the cis isomer due to hydrogen bonding interactions with the stationary phase, though this can vary by solvent system.

Characterization & Validation

Thermal Instability (The "Oxazine" Trap)

WARNING: Do not use standard Gas Chromatography (GC) for characterization without derivatization. At temperatures >150°C, Nicotine-1'-N-oxide undergoes a Meisenheimer-type rearrangement to form a tetrahydro-1,2-oxazine derivative.

  • Implication: GC-MS analysis will show a peak with the correct molecular weight but the wrong structure (ring expansion).

  • Solution: Use LC-MS or NMR for direct characterization.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing isomers. The oxygen atom induces significant deshielding on the adjacent carbons (


 and 

).

Table 1: Key


 NMR Shifts (CDCl3) for Diastereomer Identification 
Carbon PositionTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Mechanistic Insight
N-Methyl ~49.5~48.2Methyl group orientation relative to pyridine ring affects shielding.
C2' (Methine) ~75.4~74.9Direct attachment to oxidized nitrogen causes downfield shift vs nicotine (~69 ppm).
C5' (Methylene) ~58.0~57.0Proximity to N-oxide oxygen.

Note: Exact shifts vary by concentration and solvent. The key is the relative difference; the Trans isomer generally shows downfield shifts for the N-methyl group compared to Cis.

High-Performance Liquid Chromatography (HPLC)

For purity assessment and isomer ratio quantification.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini), pH stable.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 10).[2] High pH ensures the amine is neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 260 nm (Pyridine chromophore).

Experimental Workflow Diagram

Workflow Start Crude Reaction Mixture (Cis/Trans + Byproducts) Workup Workup: K2CO3 Wash (Remove m-CBA) Start->Workup Chrom Column Chromatography (Alumina, CHCl3/MeOH) Workup->Chrom Fraction1 Fraction A: Cis-Isomer Chrom->Fraction1 Early Elution Fraction2 Fraction B: Trans-Isomer Chrom->Fraction2 Late Elution Analysis Validation: 1H-NMR & LC-MS (Confirm Stereochemistry) Fraction1->Analysis Fraction2->Analysis

Figure 2: Purification and validation workflow for isolating pure diastereomers.

Storage and Stability

  • Hygroscopicity: Nicotine N-oxide is extremely hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Temperature: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solution Stability: Stable in neutral aqueous solution for 24 hours. Unstable in acidic media (reduction back to nicotine) or at high heat.

References

  • Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Source: Chemical Research in Toxicology (1993).[3] URL:[Link]

  • Synthesis and reduction of (S)-(-)-nicotine-N'-oxide and N,N'-dioxides. Source: Arkivoc (2003).[4] URL:[Link]

  • Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion. Source: Journal of Chromatography (1989). URL:[Link]

  • Nicotine 1'-N-oxide (Metabolite Database Entry). Source: Pseudomonas aeruginosa Metabolome Database. URL:[Link]

Sources

Exploratory

Metabolic Pathway of Nicotine 1-N-Oxide Formation in Humans

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary While cytochrome P450 2A6 (CYP2A6) dominates nicotine clearance via C-oxidation to cotinine (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While cytochrome P450 2A6 (CYP2A6) dominates nicotine clearance via C-oxidation to cotinine (~70-80%), the formation of Nicotine-1'-N-oxide (NNO) represents a critical alternative pathway mediated primarily by Flavin-containing Monooxygenase 3 (FMO3) . This pathway accounts for 4–7% of nicotine metabolism in humans but serves as a vital biomarker for FMO3 activity—an enzyme clinically significant for its role in Trimethylaminuria (TMAU) and the metabolism of therapeutic agents like itopride and voriconazole.

This guide provides a rigorous technical analysis of the N-oxygenation of the pyrrolidine nitrogen of nicotine, detailing the stereoselective enzymology, kinetic parameters, and validated LC-MS/MS quantification protocols required for high-integrity research.

Molecular Mechanism & Enzymology

The Reaction Core

The formation of Nicotine-1'-N-oxide involves the NADPH-dependent oxygenation of the nucleophilic nitrogen atom within the pyrrolidine ring of (S)-nicotine. Unlike CYP450-mediated oxidations which often involve radical intermediates, FMO3 utilizes a stable C4a-hydroperoxyflavin intermediate to perform a two-electron nucleophilic attack on the substrate.

Reaction Stoichiometry:



Stereoselectivity: The Trans Dominance

A defining characteristic of FMO3-mediated nicotine metabolism is its high degree of stereoselectivity.

  • (S)-Nicotine is the naturally occurring isomer in tobacco.

  • FMO3 preferentially oxygenates the pyrrolidine nitrogen to form the (1'S, 2'S)-trans-Nicotine-1'-N-oxide .

  • The cis diastereomer is formed in negligible quantities by FMO3, making the presence of the trans isomer a specific indicator of enzymatic N-oxygenation rather than chemical oxidation (which produces a mix).

Enzyme Kinetics (FMO3 vs. CYP2A6)

While CYP2A6 has a lower


 for nicotine (high affinity), FMO3 operates with a higher 

, making it a low-affinity, high-capacity pathway that becomes increasingly relevant under high substrate loads or when CYP2A6 is inhibited/polymorphically deficient.
ParameterFMO3 (N-oxidation)CYP2A6 (C-oxidation)Note

~0.70 mM~0.01 mMFMO3 requires higher substrate conc.

~16 nL/min/mg>100 nL/min/mgCYP2A6 is the primary clearance route.
Product trans-Nicotine-1'-N-oxideCotinineDistinct metabolic endpoints.[1]

Critical Insight: FMO1 also catalyzes this reaction with similar efficiency (


 ~0.75 mM) but is expressed primarily in the kidney, whereas FMO3 is the dominant hepatic isoform. Therefore, urinary NNO levels primarily reflect hepatic FMO3 activity.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways of nicotine, highlighting the specific contribution of FMO3 to N-oxide formation.

NicotineMetabolism Nicotine (S)-Nicotine (Substrate) CYP2A6 CYP2A6 Nicotine->CYP2A6 FMO3 FMO3 (Liver) Nicotine->FMO3 FMO1 FMO1 (Kidney) Nicotine->FMO1 Cotinine Cotinine (Major Metabolite) NNO_Trans trans-Nicotine-1'-N-oxide (Major FMO Product) NNO_Cis cis-Nicotine-1'-N-oxide (Minor Product) CYP2A6->Cotinine C-oxidation (70-80%) FMO3->NNO_Trans Stereoselective N-oxygenation FMO3->NNO_Cis Trace FMO1->NNO_Trans Renal Pathway

Figure 1: The metabolic bifurcation of Nicotine. CYP2A6 drives the major C-oxidation pathway, while FMO3 drives the stereoselective N-oxidation pathway.

Experimental Protocol: Quantification via LC-MS/MS

To study this pathway, precise quantification of Nicotine-1'-N-oxide is required.[2] The following protocol uses Isotope-Dilution LC-MS/MS , the gold standard for specificity.

Sample Preparation (Protein Precipitation)
  • Objective: Remove plasma proteins/microsomal enzymes while retaining polar N-oxides.

  • Matrix: Human Plasma or Microsomal Incubation Media.

  • Aliquot: Transfer 50 µL of sample into a 96-well plate or microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of deuterated IS mixture (Nicotine-d4, NNO-d3) at 100 ng/mL.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why: Acidic conditions stabilize the basic nicotine and its N-oxide.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 150 µL of supernatant to a clean vial for injection. Dilute with water (1:1) if using a reversed-phase column to improve peak shape.

LC-MS/MS Parameters

The separation of the N-oxide from the parent nicotine is critical due to potential in-source reduction of the N-oxide back to nicotine, which would bias results.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Raptor Biphenyl (Restek) or HILIC (Waters BEH Amide).

    • Why Biphenyl: Excellent retention for polar amines and separation of isobaric metabolites.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor (

)
Product (

)
TypeCollision Energy (eV)
Nicotine-1'-N-oxide 179.1

130.1 Quantifier25
179.1132.1Qualifier22
Nicotine 163.2

130.1Quantifier25
Nicotine-d4 (IS) 167.2

134.1Quantifier25

Technical Note: The transition 179


 130 corresponds to the loss of the oxygenated pyrrolidine moiety or ring cleavage. Ensure chromatographic resolution (

) between Nicotine and NNO to prevent cross-talk.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: In Vitro Incubation cluster_1 Phase 2: Extraction & Analysis Step1 Substrate Prep: (S)-Nicotine (1-1000 µM) Step2 Enzyme System: Recombinant FMO3 or HLM + NADPH Regenerating System Step1->Step2 Step3 Incubation: 37°C, 30-60 mins (Linear Range) Step2->Step3 Step4 Quenching: Add Ice-Cold ACN + 0.1% FA + Internal Std (NNO-d3) Step3->Step4 Step5 Centrifugation: 4000g, 10 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis: Column: Biphenyl MRM: 179.1 -> 130.1 Step5->Step6 Result Kinetic Plot (Michaelis-Menten) Determine Km, Vmax Step6->Result Data Output

Figure 2: Step-by-step experimental workflow for generating and quantifying Nicotine-1'-N-oxide.

Clinical & Pharmacological Implications[1][3][4]

Genetic Polymorphisms

The FMO3 gene is highly polymorphic. Variants such as E158K and E308G can alter catalytic efficiency.

  • Loss of Function: Individuals with FMO3 deficiency (associated with TMAU or "Fish Odor Syndrome") will show significantly reduced urinary NNO levels.

  • Impact: While NNO formation is a minor clearance pathway, reduced FMO3 activity can lead to minor shunting toward CYP2A6 pathways, though the clinical impact on overall nicotine clearance is often masked by the dominance of CYP2A6.

Biomarker Utility

The ratio of Nicotine-1'-N-oxide / Nicotine in urine is a validated non-invasive probe for hepatic FMO3 phenotype. Unlike Trimethylamine (TMA) testing, which requires dietary loading, nicotine is often ubiquitous or can be administered in sub-pharmacological doses to phenotype patients for FMO3 activity prior to prescribing FMO3-dependent drugs.

References

  • Nicotine-N'-oxidation by flavin monooxygenase enzymes. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Source: Journal of Chromatography B (via ResearchGate). URL:[Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Source: Restek Corporation Technical Guide. URL:[Link]

  • Nicotine Dependence is Associated with Functional Variation in FMO3. Source: The Pharmacogenomics Journal (Nature). URL:[Link]

Sources

Foundational

Nicotine 1-N-oxide in Nicotiana: Occurrence, Chemistry, and Analytical Validation

The following technical guide details the occurrence, chemistry, and analysis of Nicotine 1-N-oxide (NNO) in Nicotiana species. It deviates from standard templates to prioritize the specific challenges researchers face:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, chemistry, and analysis of Nicotine 1-N-oxide (NNO) in Nicotiana species. It deviates from standard templates to prioritize the specific challenges researchers face: distinguishing natural occurrence from processing artifacts and validating analytical integrity.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Nicotine 1-N-oxide (NNO) is a primary oxidative metabolite of nicotine found in Nicotiana plants and tobacco products. While often overshadowed by nornicotine (the precursor to carcinogenic TSNAs), NNO is a critical analyte for three reasons:

  • Process Marker: Its concentration differential between fresh and cured leaves serves as an index of oxidative stress during curing.

  • Stability Indicator: In pharmaceutical nicotine and e-liquids, NNO is a primary degradation impurity.

  • Metabolic Biomarker: In mammalian systems, NNO formation is catalyzed by FMO3, distinct from the CYP2A6 pathway, offering a unique pharmacogenomic window.

This guide clarifies the stereochemical nature of NNO, delineates its natural vs. artifactual formation, and provides a self-validating LC-MS/MS workflow for its quantification.

Chemical Profile & Stereochemistry

Unlike nicotine, which is stable under ambient conditions, NNO is thermally labile and stereochemically complex. It possesses a chiral center at the 1'-nitrogen (created upon oxidation) in addition to the existing chiral center at the 2'-carbon.

Stereoisomers

The oxidation of (S)-(-)-nicotine yields two diastereomers. The ratio of these isomers is a fingerprint of their origin (enzymatic vs. chemical).

  • 1'S, 2'S-Isomer (trans-Nicotine-1'-N-oxide): The oxygen atom is trans to the pyridine ring relative to the pyrrolidine ring.[1] This is the thermodynamically favored product in chemical oxidation and the exclusive product of mammalian FMO3 metabolism.

  • 1'R, 2'S-Isomer (cis-Nicotine-1'-N-oxide): The oxygen atom is cis to the pyridine ring. Less stable; typically found in lower ratios in chemically oxidized samples and absent in human metabolic profiles.

Thermal Instability (The "GC Trap")

Critical Warning: NNO cannot be analyzed via direct Gas Chromatography (GC). At temperatures >100°C (injector ports), NNO undergoes a Cope elimination-like thermal degradation, reverting to nicotine or rearranging into myosmine and pseudooxynicotine .

  • Consequence: GC analysis yields false-high nicotine values and false-negative NNO values.

  • Solution: Use LC-MS/MS or reduce NNO to nicotine prior to GC (though this loses the specific NNO signal).

Natural Occurrence vs. Processing Artifacts[2]

A common misconception is that NNO is a significant biosynthetic storage alkaloid. Evidence suggests it is primarily a product of post-harvest oxidation.

In Fresh Nicotiana Leaves

In living, green tobacco leaves (N. tabacum), NNO is present only in trace amounts (<0.05% of total alkaloids).

  • Biosynthesis: Unlike nornicotine, which is actively produced by the enzyme CYP82E4 (Nicotine N-demethylase) as a senescence signal, no specific "Nicotine N-oxidase" has been isolated in plants that functions analogously to mammalian FMO3.

  • Origin: Trace levels in fresh tissue are likely due to non-specific peroxidase activity or reactive oxygen species (ROS) generated during photosynthetic stress.

In Cured & Fermented Tobacco

NNO levels rise significantly (up to 2-3% of nicotine content) during air-curing and fermentation.

  • Mechanism: The curing process involves cell rupture and exposure to atmospheric oxygen over weeks. This abiotic environment favors the formation of both cis and trans isomers.

  • Implication: High NNO levels correlate with "aged" tobacco but also signal potential instability in pharmaceutical grade nicotine extracted from such leaves.

Comparative Pathway Diagram

The following diagram contrasts the enzymatic demethylation pathway (active plant metabolism) with the oxidative pathway (largely abiotic/processing).

NicotinePathways cluster_legend Pathway Types Nicotine Nicotine (S-isomer) Nornicotine Nornicotine (Precursor to NNN) Nicotine->Nornicotine Enzymatic Demethylation (CYP82E4) NNO_Trans trans-Nicotine-1'-N-oxide (Major Oxidative Product) Nicotine->NNO_Trans Abiotic Oxidation (Curing/Aging) NNO_Cis cis-Nicotine-1'-N-oxide (Minor Oxidative Product) Nicotine->NNO_Cis Abiotic Oxidation NNO_Trans->Nicotine Reduction Myosmine Myosmine (Thermal Degradant) NNO_Trans->Myosmine Heat (>100°C) GC Injector Pseudo Pseudooxynicotine NNO_Trans->Pseudo Heat Enzymatic (Plant) Enzymatic (Plant) Oxidative (Process) Oxidative (Process) Thermal (Artifact) Thermal (Artifact)

Caption: Figure 1. Divergent pathways of Nicotine transformation. Red path indicates active plant metabolism (CYP82E4); Green path indicates oxidative processing (Curing); Yellow path indicates thermal degradation artifacts.

Validated Analytical Methodology (LC-MS/MS)

To ensure data integrity (E-E-A-T), the following protocol avoids thermal degradation and extraction-induced oxidation.

Quantitative Data Summary
ParameterFresh LeafCured/Fermented LeafPharmaceutical Nicotine
NNO Content Trace (< 50 ppm)0.5% – 3.0% (of nicotine)< 0.1% (Impurity Limit)
Cis/Trans Ratio Variable~ 1 : 1 to 1 : 1.5~ 1 : 1.5 (if oxidized)
Primary Artifact Enzymatic hydrolysisOxidation during dryingThermal degradation
Protocol: Low-Artifact Extraction & Detection

Objective: Extract NNO without inducing artificial oxidation of the massive nicotine background.

Step 1: Sample Preparation (Cold Extraction)

  • Freeze: Flash-freeze fresh leaf tissue in liquid nitrogen immediately upon harvest to halt enzymatic activity. Lyophilize (freeze-dry) cured samples.

  • Solvent: Use Ammonium Acetate (10mM) : Methanol (30:70 v/v) .

    • Why: Methanol precipitates proteins; Ammonium Acetate buffers the pH (~6.8) to stabilize the N-oxide. Avoid pure water which can promote hydrolysis.

  • Antioxidant Block: Add Butylated Hydroxytoluene (BHT) at 0.1% w/v to the extraction solvent.

    • Mechanism:[2][3][4][5] Scavenges free radicals generated during tissue disruption, preventing artificial conversion of Nicotine -> NNO.

  • Extraction: Sonicate at 4°C for 15 mins. Do not use heat. Filter through 0.22 µm PTFE.

Step 2: Chromatographic Separation (HILIC) Reverse Phase (C18) often fails to retain the polar N-oxide sufficiently. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100mm, 1.7µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Note: NNO elutes after nicotine in HILIC mode (more polar).

Step 3: Mass Spectrometry (MRM Parameters)

  • Source: ESI Positive Mode.

  • Transitions:

    • Quantifier: m/z 179.1 → 130.1 (Loss of methyl-pyrrolidine moiety).

    • Qualifier: m/z 179.1 → 117.1 (Pyridine ring fragment).

    • Internal Standard: Use Nicotine-d4 or NNO-d3 (essential to correct for matrix suppression).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Critical Control Points (Prevent Artifacts) cluster_analysis Instrumental Analysis Sample Tobacco Sample (Fresh or Cured) Extract Extraction Solvent: MeOH:NH4Ac + 0.1% BHT Temp: 4°C (Strict) Sample->Extract Filter Filtration 0.22 µm PTFE Extract->Filter LC LC Separation HILIC Column (Retains Polar N-Oxides) Filter->LC MS MS/MS Detection MRM: 179.1 -> 130.1 ESI Positive LC->MS Data Quantification Ratio: NNO/Nicotine MS->Data

Caption: Figure 2. Self-validating analytical workflow. The inclusion of BHT and 4°C extraction (Red Node) is the critical control point to prevent false positives.

Toxicological & Drug Development Relevance[2]

For professionals developing Nicotine Replacement Therapies (NRTs) or Next-Generation Products (NGPs):

  • Impurity Profiling: USP monographs for Nicotine Polacrilex require NNO monitoring. High levels indicate poor storage (oxidation) or inefficient purification of the tobacco extract.

  • Metabolic Safety: Unlike NNN (N-nitrosonornicotine), NNO is not considered a potent carcinogen. However, it can reduce back to nicotine in the gut (microbiome action), leading to "Nicotine Recycling"—a phenomenon where plasma nicotine levels persist longer than predicted by half-life calculations.

  • Flavor Taint: In e-liquids, NNO contributes a metallic, bitter off-note, distinct from the "peppery" hit of nicotine.

References

  • Benowitz, N. L., et al. (1994). "Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine." Journal of Pharmacology and Experimental Therapeutics.

  • Cashman, J. R., et al. (1992). "Stereoselective N-oxidation of nicotine by human liver microsomes and flavin-containing monooxygenase." Chemical Research in Toxicology.

  • Andersson, C., et al. (2003). "Nicotine alkaloids in Solanaceous plants: Biosynthesis and regulation." Journal of Experimental Botany.

  • Flora, J. W., et al. (2016). "Nicotine-related impurities in e-cigarette cartridges and refill e-liquids." Journal of Liquid Chromatography & Related Technologies.

  • U.S. Pharmacopeia (USP). "Nicotine Polacrilex Monograph: Organic Impurities." USP-NF.

Sources

Exploratory

Nicotine 1'-N-Oxide: Stability, Thermal Degradation, and Analytical Quantitation

Executive Summary Nicotine 1'-N-oxide (NNO) represents a critical analytical challenge and a metabolic biomarker in nicotine pharmacokinetics.[1][2] As the primary oxidative metabolite of nicotine generated by Flavin-Con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotine 1'-N-oxide (NNO) represents a critical analytical challenge and a metabolic biomarker in nicotine pharmacokinetics.[1][2] As the primary oxidative metabolite of nicotine generated by Flavin-Containing Monooxygenase 3 (FMO3), it serves as a reservoir that can undergo retro-reduction back to the parent compound.[1]

This guide addresses the physicochemical instability of NNO, specifically its susceptibility to thermal degradation pathways—including the Meisenheimer rearrangement and Cope elimination—which renders Gas Chromatography (GC) unsuitable for its quantitation. We present a validated Liquid Chromatography-Mass Spectrometry (LC-MS) workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure data integrity in pharmacokinetic and stability testing.

Molecular Architecture & Physicochemical Properties[1][2]

NNO is a polar, non-volatile metabolite. Unlike nicotine, which is a ditertiary amine, NNO possesses a coordinate covalent bond between the pyrrolidine nitrogen and oxygen. This N-oxide functionality introduces significant polarity and creates a chiral center at the nitrogen, resulting in diastereomers.

Stereochemistry

Because the nitrogen atom in the pyrrolidine ring becomes a chiral center upon oxidation, NNO exists as two diastereomers relative to the chiral C2' center of natural (S)-nicotine:

  • (1'S, 2'S)-trans-Nicotine-1'-N-oxide: The oxygen atom is trans to the pyridine ring.[1][2]

  • (1'R, 2'S)-cis-Nicotine-1'-N-oxide: The oxygen atom is cis to the pyridine ring.[1][2]

Implication: Analytical methods must often resolve these isomers, as their metabolic formation rates via FMO3 differ.

PropertyNicotineNicotine 1'-N-oxide
CAS No. 54-11-5491-26-9
LogP 1.17 (Lipophilic)-1.1 (Hydrophilic)
pKa 8.02 (Pyrrolidine N)4.74 (N-Oxide)
Thermal Stability Volatile, stable < 200°CThermally Labile (Degrades > 100°C)

Thermal Instability & Degradation Pathways[1][2]

The thermal degradation of NNO is complex and multimodal. Understanding these pathways is crucial because they generate artifacts that mimic other tobacco alkaloids, leading to false positives in stability assays.

The "No-GC" Rule: Thermal Artifacts

Subjecting NNO to temperatures typical of GC injection ports (200°C–250°C) triggers immediate decomposition.[1]

Pathway A: Deoxygenation (Retro-Reduction)

At high temperatures, the N-O bond cleaves, reducing NNO back to Nicotine .

  • Consequence: GC analysis of NNO will result in an artificially high Nicotine signal and no NNO peak.[1]

Pathway B: Meisenheimer Rearrangement (Ring Expansion)

A specific thermal isomerization converts the 5-membered pyrrolidine N-oxide into a 6-membered 1,2-oxazine ring.[1][2]

  • Product: 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1][2][3]

  • Mechanism:[1][4][5][6][7] The oxygen attacks the adjacent carbon during a radical or concerted rearrangement process.

Pathway C: Pyrolytic Elimination (Cope-Type)

While classic Cope elimination yields an alkene and hydroxylamine, the constrained pyrrolidine ring forces complex fragmentation, yielding Myosmine and Pseudooxynicotine .

ThermalDegradation NNO Nicotine 1'-N-oxide (Thermally Labile) Heat Thermal Energy (>150°C / GC Injector) NNO->Heat Nicotine Nicotine (Deoxygenation Artifact) Heat->Nicotine Major Pathway (Reduction) Oxazine Tetrahydro-1,2-oxazine (Ring Expansion) Heat->Oxazine Rearrangement Myosmine Myosmine (Elimination Product) Heat->Myosmine Pyrolysis

Figure 1: Thermal degradation pathways of Nicotine 1'-N-oxide.[1][2] Note that GC analysis forces these transitions, destroying the analyte.

Metabolic & Chemical Reduction (The Recycling Loop)

In biological systems, NNO is not a terminal metabolite. It serves as a reversible reservoir.[1]

The FMO3 / Reductase Cycle
  • Oxidation: Hepatic Flavin-Containing Monooxygenase 3 (FMO3) oxidizes Nicotine to NNO.[1][2]

  • Retro-Reduction: Under anaerobic conditions or specific enzymatic action (e.g., aldehyde oxidase or bacterial reductases in the gut), NNO is reduced back to Nicotine.

Clinical Relevance: In smoking cessation studies, measuring NNO is vital. A patient may stop smoking, but "recycling" of stored NNO can lead to detectable plasma nicotine levels, confounding abstinence verification.

MetabolicLoop Nicotine Nicotine NNO Nicotine 1'-N-oxide Nicotine->NNO Oxidation (FMO3) Cotinine Cotinine (Terminal Metabolite) Nicotine->Cotinine CYP2A6 (Major Pathway) NNO->Nicotine Retro-Reduction (Reductases/Gut Flora)

Figure 2: The metabolic recycling loop.[1] NNO can revert to nicotine, extending the apparent half-life of the parent drug.

Analytical Protocol: LC-MS/MS Quantitation

Directive: Do not use Gas Chromatography. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry.[1]

Why HILIC?

Reverse Phase (C18) chromatography often fails to retain NNO due to its high polarity (LogP -1.1), causing it to elute in the void volume where ion suppression is highest.[1] HILIC retains polar compounds using a water layer on a polar stationary phase, allowing separation of NNO from Nicotine and Cotinine.

Validated Method Parameters
ParameterSpecificationRationale
Column Waters Atlantis HILIC Silica (3µm, 2.1 x 100mm)Retains polar N-oxides; separates isomers.[1][2]
Mobile Phase A 10mM Ammonium Formate (pH 3.[1][2]0)Provides protons for ionization; buffers pH.[1]
Mobile Phase B Acetonitrile (0.1% Formic Acid)Organic modifier for HILIC mode.[1][2]
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).[1][2]
Detection ESI Positive Mode (MRM)High sensitivity for protonated species

.
MRM Transitions (Quantitation)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Nicotine-1'-N-oxide 179.1130.122
Nicotine-1'-N-oxide 179.1117.128
NNO-d3 (Internal Std) 182.1133.122
Sample Preparation (Protein Precipitation)

Avoid Liquid-Liquid Extraction (LLE) at high pH, as NNO extraction efficiency is poor compared to nicotine.[1]

  • Aliquot: 100 µL Plasma/Serum.

  • Spike: Add 10 µL Internal Standard (NNO-d3).

  • Precipitate: Add 400 µL cold Acetonitrile (keeps NNO soluble while precipitating proteins).

  • Vortex/Centrifuge: 10 min at 10,000 x g.

  • Inject: Inject supernatant directly (HILIC compatible).[1]

Synthesis of Reference Material

Commercial standards are available, but in-house synthesis may be required for deuterated analogs or large-scale impurity testing.[1][2]

Protocol: mCPBA Oxidation

  • Dissolve: Nicotine (1 eq) in Dichloromethane (DCM) at 0°C.

  • Add: m-Chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise.

  • Stir: 1 hour at 0°C, then warm to Room Temp for 2 hours.

  • Quench: Wash with 10% Na2CO3 (removes m-chlorobenzoic acid).

  • Purify: The aqueous layer will contain some NNO (due to polarity).[1] However, for high yield, use a basic alumina column eluting with CHCl3/MeOH.

  • Note: This produces a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio).[1]

References

  • Metabolic Pathways & FMO3: Cashman, J. R., et al. "Stereoselective N-oxidation of nicotine by human hepatic flavin-containing monooxygenase 3."[1] Chemical Research in Toxicology, 1992.

  • Thermal Degradation & Oxazine Formation: Jacob, P., et al. "Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine."[1][2] Analytical Chemistry, 1986.

  • HILIC LC-MS Methodology: Onoue, S., et al. "Liquid chromatography-tandem mass spectrometric determination of nicotine and its metabolites in biological fluids."[1] Journal of Chromatography B, 2011.

  • Cope Elimination Mechanism: Cope, A. C., et al. "Amine Oxides. VIII. The Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society, 1960.

  • Nicotine Pouch Stability: Avagyan, R., et al. "Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products."[8] Chemical Research in Toxicology, 2023. [1]

Sources

Foundational

Toxicological Profile of Nicotine 1-N-oxide: A Technical Guide

Topic: Toxicological Profile of Nicotine 1-N-oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Nicotine 1-N-oxide (NNO) represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profile of Nicotine 1-N-oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotine 1-N-oxide (NNO) represents a critical oxidative metabolite of nicotine, distinct in its pharmacological inactivity and stability profile. Unlike its parent compound, NNO exhibits a significantly higher safety margin with negligible affinity for nicotinic acetylcholine receptors (nAChRs). However, its relevance in modern toxicology has surged with the advent of Electronic Nicotine Delivery Systems (ENDS), where it serves as a primary marker of e-liquid aging and oxidative degradation.

This guide provides a definitive technical analysis of NNO, synthesizing its metabolic pathways, toxicological endpoints, and behavior under thermal stress. It further details validated LC-MS/MS protocols for its quantification, offering a self-contained resource for analytical and safety assessments.

Chemical & Physical Characterization[1][2][3]

NNO exists as a chiral N-oxide, primarily formed at the pyrrolidine nitrogen of the nicotine molecule. It is chemically distinct from other oxidative byproducts like cotinine due to its potential for reversible reduction.

PropertySpecification
IUPAC Name (1'S, 2'S)-1-methyl-2-(3-pyridyl)pyrrolidine 1-oxide
CAS Number 491-26-9 (trans), 51095-86-4 (cis)
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Precursor (S)-Nicotine (via N-oxidation)
Isomerism Exists as diastereomers: trans (major) and cis (minor)
Solubility Highly soluble in water, ethanol, and methanol
Thermal Stability Unstable. Undergoes Meisenheimer rearrangement to 1,2-oxazine derivatives at >150°C.

Metabolism & Biotransformation[5][6]

Unlike the primary metabolic route of nicotine (C-oxidation via CYP2A6 to cotinine), NNO is formed via N-oxidation catalyzed primarily by Flavin-containing Monooxygenases (FMO), specifically FMO3 .

The "Recycling" Pathway

A unique toxicokinetic feature of NNO is its reversibility. While CYP2A6 activity leads to stable metabolites (cotinine), NNO can be reduced back to nicotine by cytosolic reductases or gut microbiota. This "recycling" implies that systemic exposure to NNO can serve as a secondary, delayed reservoir for nicotine.

Metabolic Pathway Diagram

MetabolicPathway Figure 1: Biotransformation of Nicotine showing the reversible N-oxidation pathway mediated by FMO3. Nicotine Nicotine (Active Parent) NNO Nicotine 1-N-oxide (Inactive Metabolite) Nicotine->NNO FMO3 (N-Oxidation) Minor Pathway (<7%) Cotinine Cotinine (Stable Metabolite) Nicotine->Cotinine CYP2A6 (C-Oxidation) Major Pathway (~75%) NNO->Nicotine Reductases / Gut Microbiota (Retro-Reduction) Excretion Renal Excretion (Unchanged) NNO->Excretion Rapid Elimination

Pharmacodynamics & Receptor Interaction

The toxicological safety of NNO is grounded in its lack of pharmacological potency. Structural studies indicate that the addition of the oxygen atom at the pyrrolidine nitrogen disrupts the cationic-π interaction required for high-affinity binding to the tryptophan residue in the nAChR binding pocket.

  • Receptor Affinity: NNO exhibits negligible binding affinity for

    
     and 
    
    
    
    nAChR subtypes compared to nicotine (
    
    
    values are orders of magnitude higher).
  • Functional Activity: In vivo assays demonstrate that NNO does not elicit significant discriminative stimulus effects or locomotor sensitization characteristic of nicotinic agonists.

Toxicological Profile

The toxicity profile of NNO is characterized by low acute toxicity and a lack of genotoxic potential, supporting the hypothesis that N-oxidation functions as a detoxification pathway.

Acute Toxicity Data

Quantitative comparisons reveal NNO is significantly less lethal than its parent compound.

EndpointSpeciesRouteLD50 (Nicotine)LD50 (Nicotine 1-N-oxide)Toxicity Ratio (Nic/NNO)
Acute Lethality RatOral~50 mg/kg195 mg/kg ~1 : 4
Acute Lethality RatI.P.14.6 mg/kg615 mg/kg ~1 : 42
Acute Lethality MouseI.V.7.1 mg/kg> 100 mg/kg > 1 : 14
Genotoxicity & Carcinogenicity
  • Ames Test: Consistently Negative across standard Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9).

  • Micronucleus Assay: Negative in in vivo mouse and hamster studies.

  • Carcinogenicity: No evidence of tumorigenicity in long-term dietary studies. Unlike secondary amines, NNO is not a direct precursor to N-nitrosamines (like NNN) unless reduced first.

Relevance in ENDS (E-Cigarettes)

In the context of vaping products, NNO serves as a primary stability indicator . Its presence correlates with the age of the e-liquid and exposure to oxygen.

Thermal Degradation & Pyrolysis

While NNO itself is non-toxic, its behavior during the vaping process (heating) is critical. NNO is thermally unstable and undergoes Meisenheimer rearrangement at temperatures common in vaping coils (>150°C).

  • Reaction: NNO

    
     2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1]
    
  • Implication: NNO has low transfer efficiency to the aerosol in its intact form. It largely degrades or reduces back to nicotine. Therefore, high NNO levels in a liquid do not necessarily translate to high NNO exposure for the user, but they do indicate product degradation and potential formation of thermal breakdown products.

Analytical Methodologies

To accurately assess NNO in biological matrices or e-liquids, a robust LC-MS/MS protocol is required. The following protocol distinguishes NNO from isobaric interferences.

Protocol: LC-MS/MS Quantification[6][7]

Objective: Quantify Nicotine 1-N-oxide in plasma or e-liquid.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate.[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: Phenomenex Gemini NX-C18 (3 µm, 100 x 2.0 mm) or HILIC equivalent.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Notes
Nicotine 163.2130.125Quantifier
Cotinine 177.298.128Quantifier
Nicotine 1-N-oxide 179.1 148.1 22 Unique Transition
Nicotine 1-N-oxide 179.1130.130Qualifier (Common fragment)
Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: LC-MS/MS Workflow for the specific quantification of Nicotine 1-N-oxide. Sample Sample Matrix (Plasma / E-Liquid) Extraction Extraction (Protein Precip. / Dilution) Sample->Extraction Add Internal Std (Nicotine-d4) Separation LC Separation (C18 pH 10 or HILIC) Extraction->Separation Inject 5 µL Ionization ESI (+) Ionization Separation->Ionization Elute Detection MS/MS Detection (MRM Mode) Ionization->Detection Filter Precursor 179.1 Data Quantification (NNO Transition: 179 > 148) Detection->Data Integrate Peak

References

  • Analysis and Toxicological Evaluation of Nicotine Degradants. National Institutes of Health (NIH). Available at: [Link]

  • Nicotine-N'-oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor. Journal of Physical Chemistry B. Available at: [Link][3]

  • Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion. Journal of Chromatography. Available at: [Link]

  • Genotoxicity Assessment of Tobacco Product Aerosols. Reynolds Science. Available at: [Link]

  • Nicotine 1'-N-oxide Metabolite Record. Pseudomonas aeruginosa Metabolome Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Determination of Nicotine 1-N-Oxide via Gas Chromatography

The Differential Reduction Protocol Executive Summary The Central Conflict: Direct gas chromatographic (GC) analysis of Nicotine 1-N-oxide (NNO) is fundamentally flawed due to the molecule's thermal instability. Upon ent...

Author: BenchChem Technical Support Team. Date: February 2026

The Differential Reduction Protocol

Executive Summary

The Central Conflict: Direct gas chromatographic (GC) analysis of Nicotine 1-N-oxide (NNO) is fundamentally flawed due to the molecule's thermal instability. Upon entering a heated GC injection port (>100°C), NNO undergoes rapid thermal decomposition (Cope elimination and Meisenheimer rearrangement), artificially inflating Nicotine and Myosmine signals while yielding no distinct NNO peak.

The Solution: This Application Note details the Differential Reduction Protocol , the industry-standard workaround for GC analysis. This method circumvents thermal degradation by chemically reducing NNO back to its parent alkaloid, Nicotine, using Titanium(III) Chloride (


). By quantifying "Free Nicotine" (native) and "Total Nicotine" (native + reduced), the NNO concentration is derived mathematically with high precision.
The Analytical Challenge: Thermal Instability

Nicotine 1-N-oxide exists as two diastereomers (cis and trans). Unlike its parent alkaloid, the N-oxide functionality is highly polar and thermally labile.

When subjected to GC inlet temperatures (typically 250°C), NNO degrades primarily into:

  • Nicotine (via deoxygenation)

  • Myosmine (via ring opening/dehydrogenation)

  • Kotanin (trace)

This degradation renders direct quantification impossible. The following pathway illustrates why a standard injection fails:

NNO_Decomposition NNO Nicotine 1-N-Oxide (Thermally Labile) Heat GC Inlet Heat (>200°C) NNO->Heat Nicotine Nicotine (False Positive) Heat->Nicotine Deoxygenation Myosmine Myosmine (Degradant) Heat->Myosmine Elimination Oxazine Oxazine Isomer (Rearrangement) Heat->Oxazine Meisenheimer Rearrangement

Figure 1: Thermal decomposition pathways of Nicotine 1-N-oxide in a heated GC injector. Direct injection results in the loss of the analyte and corruption of the Nicotine signal.

Methodology: The Differential Reduction Protocol

To accurately quantify NNO via GC, we employ a subtractive logic. We do not measure NNO directly; we measure the stoichiometric yield of Nicotine released after reduction.

The Logic


  • Free Nicotine: Extracted directly from the sample under alkaline conditions.

  • Total Nicotine: Extracted after treating the sample with

    
    , which quantitatively reduces all N-oxides to tertiary amines.[1]
    
Experimental Protocol
4.1 Reagents & Standards
  • Internal Standard (IS): Quinoline or n-Octadecane (5 µg/mL in extraction solvent). Note: Quinoline is structurally similar to nicotine, providing excellent retention time indexing.

  • Reducing Agent: 20% Titanium(III) Chloride (

    
    ) in aqueous HCl.
    
  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether (Amine-free).

  • Alkalizing Agent: 5M Sodium Hydroxide (NaOH).

4.2 Workflow Diagram

Reduction_Workflow Sample Biological Sample (Urine/Plasma) Split Split Sample Sample->Split AliquotA Aliquot A (Native) Split->AliquotA AliquotB Aliquot B (To be Reduced) Split->AliquotB BaseA Add NaOH (pH > 10) AliquotA->BaseA ExtractA Liquid-Liquid Extraction (DCM + Int. Std) BaseA->ExtractA GCA GC Injection A Result: [Free Nicotine] ExtractA->GCA Calc Calculate NNO: Total - Free = NNO GCA->Calc Reduce Add TiCl3 (Incubate 15 min) AliquotB->Reduce BaseB Add NaOH (Neutralize Acid) Reduce->BaseB ExtractB Liquid-Liquid Extraction (DCM + Int. Std) BaseB->ExtractB GCB GC Injection B Result: [Total Nicotine] ExtractB->GCB GCB->Calc

Figure 2: The parallel extraction workflow. Branch B converts all N-oxide to Nicotine before extraction.

4.3 Step-by-Step Procedure

Step 1: Sample Preparation (Split Stream)

  • Centrifuge biological samples (3000 rpm, 10 min) to remove particulates.

  • Divide the supernatant into two equal aliquots: Aliquot A (Free) and Aliquot B (Total).

Step 2: Reduction (Aliquot B Only)

  • Add 200 µL of 20%

    
      solution to Aliquot B.
    
  • Vortex briefly and incubate at room temperature for 15 minutes .

    • Mechanism:[2] The violet

      
       ion donates electrons to the N-oxide oxygen, cleaving the bond and releasing water. The solution will lose color as 
      
      
      
      oxidizes to
      
      
      .
  • Critical: Ensure the reaction remains acidic during incubation.

Step 3: Alkalization & Extraction (Both Aliquots)

  • Add 5M NaOH dropwise to both aliquots.

    • Aliquot A: Add until pH > 10.

    • Aliquot B: Add enough to neutralize the HCl from the

      
       reagent, then excess to reach pH > 10. (A heavy precipitate of Titanium hydroxide will form; this is normal).
      
  • Add 2 mL of Dichloromethane (DCM) containing the Internal Standard (Quinoline, 5 µg/mL).

  • Shake mechanically for 20 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the organic (lower) layer to a GC vial.

Instrumental Parameters (GC-FID/MS)

To ensure separation of Nicotine from its other metabolites (Cotinine, Anabasine), use a base-deactivated column.

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)High split prevents column overload from matrix.
Inlet Temp 250°CEnsures rapid volatilization of Nicotine.
Column DB-ALC1 or CAM (30m x 0.32mm)Base-deactivated stationary phases prevent peak tailing of amines.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 100°C (1 min) → 10°C/min → 280°C (3 min)Slow ramp separates Nicotine (approx. 140°C elution) from Quinoline.
Detector FID (300°C) or MSD (SIM)FID is sufficient; MS (SIM m/z 84, 133, 162) offers higher specificity.
Validation & Quality Control
6.1 Linearity & Recovery
  • Linearity: Construct a calibration curve for Nicotine from 10 ng/mL to 5000 ng/mL. The reduction efficiency of

    
     is typically >98%.
    
  • Spike Recovery: Spike a blank matrix with a known concentration of pure Nicotine 1-N-oxide standard.

    • Run the "Total" protocol.

    • Calculate recovery based on the theoretical yield of Nicotine (MW Nicotine / MW NNO = 162.23 / 178.23 ≈ 0.91 conversion factor).

6.2 Troubleshooting Guide
  • Issue: Low recovery in Aliquot B.

    • Cause: Incomplete reduction or insufficient alkalization. The

      
       is highly acidic; if the final pH isn't >10, nicotine remains protonated and won't extract into DCM.
      
  • Issue: Interfering peaks.

    • Cause: Thermal degradation of co-extracted N-oxides.

    • Fix: Ensure the extraction solvent is specific (DCM is preferred over Ether for cleaner extracts).

References
  • Beckett, A. H., Gorrod, J. W., & Jenner, P. (1971). The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man.[3] Journal of Pharmacy and Pharmacology, 23(S1), 55S-61S.[3] Link

  • Jacob, P., Benowitz, N. L., & Shulgin, A. T. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1][4] Analytical Chemistry, 58(11), 2218–2221. Link

  • Gorrod, J. W., & Jenner, P. (1975). The metabolism of tobacco alkaloids. Essays in Toxicology, 6, 35-78.
  • Brandänge, S., & Lindblom, L. (1979). The enzyme "aldehyde oxidase" is an iminium oxidase. Reaction with nicotine Δ1'(5')-iminium ion. Biochemical and Biophysical Research Communications, 91(3), 991–996.

Sources

Application

Application Note: Chiral Separation of Nicotine 1-N-oxide Stereoisomers

This Application Note and Protocol details the chiral separation of Nicotine 1-N-oxide enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC). Introduction & Scientific Context Nicotine 1-N-oxi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the chiral separation of Nicotine 1-N-oxide enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC).

Introduction & Scientific Context

Nicotine 1-N-oxide (NNO) is a primary oxidative metabolite of nicotine, formed via the Flavin-containing Monooxygenase 3 (FMO3) pathway. While nicotine naturally exists predominantly as the (S)-(-)-enantiomer , its oxidation creates a new chiral center at the nitrogen atom, resulting in two diastereomers:

  • (1'S, 2'S)-trans-nicotine-1'-N-oxide

  • (1'R, 2'S)-cis-nicotine-1'-N-oxide

In the context of racemic nicotine (synthetic sources or specific research), four stereoisomers exist. Differentiating these isomers is critical for metabolic profiling, as the trans/cis ratio serves as a phenotypic biomarker for FMO3 activity.

Method Development Strategy

Causality of Separation:

  • Stationary Phase Selection: Traditional C18 columns can separate cis and trans diastereomers due to differences in hydrophobicity. However, for full enantiomeric resolution (if starting with racemic nicotine) or superior peak shape, Immobilized Polysaccharide columns (e.g., Chiralpak IG or IC) are superior. They utilize hydrogen bonding and steric inclusion within the amylose/cellulose derivative to discriminate between the 3D spatial arrangements of the isomers.

  • Mobile Phase Chemistry: Nicotine N-oxide is a polar, basic alkaloid.

    • Basic Additives: Diethylamine (DEA) or Triethylamine (TEA) is mandatory to mask residual silanol groups on the silica support, preventing peak tailing.

    • Solvent Mode: A Polar Organic Mode (POM) or Normal Phase (NP) is preferred over Reverse Phase to maximize the interaction with the chiral selector and improve solubility of the polar N-oxide.

Experimental Protocol

Reagents and Materials
  • Standards: Racemic Nicotine 1-N-oxide (or separate cis/trans standards).

  • Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), Methanol (MeOH).

  • Additives: Diethylamine (DEA)

    
     99.5%.
    
  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3 µm silica), 150 x 4.6 mm.

    • Alternative: Chiralpak IC-3 or Lux Amylose-1.

Instrument Configuration
  • System: HPLC or UHPLC capable of 400 bar.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Temperature Control: Column oven required (stability is key for chiral recognition).

Chromatographic Conditions
ParameterCondition A (Normal Phase)Condition B (Polar Organic Mode)
Mobile Phase n-Hexane : Ethanol : DEAMethanol : Acetonitrile : DEA
Ratio (v/v) 50 : 50 : 0.190 : 10 : 0.1
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min
Column Temp 25°C25°C
Detection UV @ 260 nm (Max Abs)UV @ 260 nm
Injection Vol 5 - 10 µL2 - 5 µL
Run Time ~15-20 mins~10-15 mins

Note: Condition A provides higher resolution (


) for difficult enantiomeric pairs. Condition B is more MS-compatible (if using volatile buffers like Ammonium Formate instead of DEA).
Step-by-Step Workflow
  • System Preparation: Flush system with 100% Ethanol to remove any aqueous buffers. Equilibrate column with Mobile Phase for 30 mins until baseline stabilizes.

  • Sample Prep: Dissolve Nicotine 1-N-oxide standards in 100% Ethanol at 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

  • Scouting Run: Inject 5 µL of the racemate.

  • Optimization:

    • If resolution < 1.5: Lower flow rate to 0.5 mL/min or decrease Ethanol content (in NP mode) to 30%.

    • If tailing occurs: Increase DEA concentration to 0.2%.

Visualization of Data & Logic

Metabolic Pathway & Stereochemistry

The following diagram illustrates the oxidative pathway and the resulting stereoisomers.

NicotineMetabolism Nicotine (S)-Nicotine FMO3 Enzyme: FMO3 Nicotine->FMO3 Oxidation TransNO (1'S, 2'S)-trans-Nicotine-1'-N-oxide (Major Metabolite) FMO3->TransNO Stereoselective N-Oxidation CisNO (1'R, 2'S)-cis-Nicotine-1'-N-oxide (Minor Metabolite) FMO3->CisNO TransNO->CisNO Diastereomers

Caption: Stereoselective oxidation of (S)-Nicotine by FMO3 yielding cis and trans N-oxide diastereomers.

HPLC Method Validation Workflow

A self-validating logic flow to ensure data integrity.

ValidationLogic Start Start Validation SystemSuit System Suitability Test (Inj 5x Standard) Start->SystemSuit CheckRSD Check RSD < 2%? SystemSuit->CheckRSD Pass Proceed to Sample Analysis CheckRSD->Pass Yes Fail Troubleshoot: 1. Check Pump Stability 2. Re-equilibrate Column CheckRSD->Fail No ResolutionCheck Check Resolution (Rs) Rs > 1.5? Pass->ResolutionCheck Optimize Adjust Mobile Phase: Decrease Polar Solvent % ResolutionCheck->Optimize No Final Data Reporting Final Data Reporting ResolutionCheck->Final Data Reporting Yes

Caption: Decision tree for validating the chiral HPLC method before routine analysis.

References

  • Phenomenex. "Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column." Phenomenex Application Notes. Link

  • Ashraf-Khorassani, M., et al. (2023). "Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography." Contributions to Tobacco & Nicotine Research. Link

  • Hellinghausen, G., et al. (2018). "Ultrafast chiral separations of nicotine and related compounds." Journal of Chromatography A. Link

  • Sielc Technologies. "Separation of Nicotine and Nicotinic Acid N-oxide on Newcrom R1." Sielc Application Notebook. Link

Method

Application Note: High-Recovery Solid-Phase Extraction of Nicotine 1-N-Oxide from Plasma

Topic: Solid-phase extraction protocol for Nicotine 1-N-oxide from plasma Content Type: Application Note & Protocol Role: Senior Application Scientist [1] Executive Summary This protocol details the isolation of Nicotine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase extraction protocol for Nicotine 1-N-oxide from plasma Content Type: Application Note & Protocol Role: Senior Application Scientist

[1]

Executive Summary

This protocol details the isolation of Nicotine 1-N-oxide (NNO) from human plasma using Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE).[1] NNO, a primary polar metabolite of nicotine, presents unique bioanalytical challenges due to its high polarity (logP ~ -1.1) and thermal instability (susceptibility to deoxygenation).

Unlike traditional Liquid-Liquid Extraction (LLE) which often yields poor recovery for polar N-oxides, this MCX-based workflow utilizes a "catch-and-release" mechanism targeting the pyridine nitrogen's basicity (pKa ~4.7).[1] This ensures quantitative retention while allowing aggressive organic washing to remove plasma phospholipids, resulting in a cleaner extract suitable for high-sensitivity LC-MS/MS analysis.[1]

Chemical Basis & Strategy

The Analyte: Nicotine 1-N-oxide[1][2][3][4][5]
  • Structure: NNO is formed by the oxidation of the pyrrolidine nitrogen of nicotine.

  • Basicity: The oxidation neutralizes the pyrrolidine nitrogen. The remaining basic site is the pyridine ring (pKa ~4.74).

  • Stability Warning: N-oxides are thermally labile.[1][2] Temperatures exceeding 60°C during evaporation can cause reduction back to nicotine, artificially inflating nicotine quantification and lowering NNO recovery.

The Extraction Mechanism: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric sorbent functionalized with both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.

  • Acidic Loading (pH < 3): The sample is acidified to protonate the pyridine nitrogen of NNO, creating a positive charge.

  • Ionic Retention: The positively charged NNO binds electrostatically to the sulfonate groups on the sorbent.

  • Interference Removal: Since the analyte is "locked" by ionic bonds, we can wash with 100% organic solvent (Methanol) to strip away hydrophobic matrix components (lipids, neutrals) without eluting the NNO.

  • Basic Elution (pH > 7): A high pH solvent neutralizes the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

Materials & Reagents

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL or 60 mg/3 mL.[1]

  • Internal Standard (IS): Nicotine-1-N-oxide-d3 (highly recommended to compensate for matrix effects).[1]

  • Loading Buffer: 2% o-Phosphoric Acid (H3PO4) in water.[1]

  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution Solvent: 90:10 Water:Acetonitrile + 10 mM Ammonium Formate.

Step-by-Step Protocol

Phase 1: Sample Pre-treatment

Objective: Disrupt protein binding and ionize the analyte.

  • Aliquot: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Acidify: Add 200 µL of 2% o-Phosphoric Acid .

    • Scientific Rationale: Acidification brings the pH to ~2-3, well below the pKa of NNO (4.74), ensuring 99%+ ionization for capture.

  • Precipitate (Optional but Recommended): If plasma is lipemic, add 200 µL cold acetonitrile, vortex, and centrifuge at 10,000 x g for 5 mins. Collect supernatant. Note: For standard plasma, direct dilution with acid is often sufficient for MCX.

Phase 2: Solid-Phase Extraction (MCX)[1]
StepActionVolumeCritical Technical Note
1. Condition Methanol1 mLActivates hydrophobic ligands.
2.[1] Equilibrate Water1 mLRemoves excess methanol; prepares aqueous environment.[1]
3. Load Pre-treated SampleTotal VolFlow rate < 1 mL/min to maximize mass transfer kinetics.
4. Wash 1 2% Formic Acid1 mLMatrix Removal: Removes proteins and hydrophilic interferences.[1] Maintains acidic pH to keep NNO bound.
5. Wash 2 100% Methanol1 mLLipid Removal: Removes hydrophobic neutrals.[1] NNO remains bound via ionic interaction.
6. Dry Vacuum/Air2 minRemove residual methanol to prevent dilution of eluate.
7. Elute 5% NH4OH in MeOH2 x 500 µLRelease: High pH (>10) deprotonates NNO, breaking the ionic bond.[1]
Phase 3: Post-Extraction Processing

Objective: Concentration without degradation.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen.[2]

    • CRITICAL PARAMETER: Temperature must NOT exceed 40°C. Higher temperatures risk N-oxide reduction.[1]

  • Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent (90:10 Water:ACN).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter (0.2 µm PTFE) if particulates are visible.

Workflow Visualization

SPE_Protocol cluster_SPE Mixed-Mode Cation Exchange (MCX) Plasma Plasma Sample (200 µL) PreTreat Pre-treatment Add 2% H3PO4 (1:1) Spike IS Plasma->PreTreat Condition Conditioning 1. MeOH 2. Water Load Load Sample (Acidic pH < 3) PreTreat->Load Condition->Load Prep Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes NNO -> Release) Wash2->Elute Evap Evaporation N2 Stream @ 40°C (Avoid Thermal Degradation) Elute->Evap LCMS LC-MS/MS Analysis HILIC or C18 (High pH) Evap->LCMS

Figure 1: Optimized Mixed-Mode SPE workflow for Nicotine 1-N-oxide, emphasizing pH-switching for selectivity and thermal control during evaporation.

Analytical Considerations & Validation

LC-MS/MS Conditions

Due to the polarity of NNO, standard C18 retention can be poor. Two approaches are recommended:

  • HILIC Mode: Use a Bare Silica or Amide column with Acetonitrile/Water (Ammonium Formate/Formic Acid buffer). This provides maximum retention for polar N-oxides.[1]

  • High-pH Reversed Phase: Use a hybrid-silica C18 column (e.g., Gemini NX-C18) with 10mM Ammonium Bicarbonate (pH 10).[1] At high pH, NNO is neutral and retains better on C18.

QC Acceptance Criteria
  • Recovery: > 80% (Absolute recovery).

  • Matrix Effect: 85-115% (Investigate phospholipid breakthrough if suppression is observed).[1]

  • Stability: Processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours to prevent degradation.

References

  • Phenomenex. "Nicotine and Metabolites by SPE using Strata-X-C." Phenomenex Application Notes. [Link]

  • Miller, E. I., et al. "Determination of Nicotine and its Metabolites in Plasma." Journal of Analytical Toxicology. [Link]

Sources

Application

Application Note: 1H and 13C NMR Spectral Analysis of Nicotine-1'-N-oxide

This Application Note is designed for researchers in toxicology, metabolomics, and organic synthesis. It addresses the spectral characterization of Nicotine-1'-N-oxide (the primary metabolite formed via FMO3 oxidation),...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in toxicology, metabolomics, and organic synthesis. It addresses the spectral characterization of Nicotine-1'-N-oxide (the primary metabolite formed via FMO3 oxidation), distinguishing it from the parent compound and clarifying the diastereomeric complexity often encountered in analysis.

Introduction & Core Nomenclature

In nicotine metabolism studies, "Nicotine 1-N-oxide" typically refers to the oxidation of the pyrrolidine nitrogen (N1' in standard IUPAC numbering for nicotine derivatives). This metabolite is more accurately termed Nicotine-1'-N-oxide .[1][2]

  • Target Molecule: Nicotine-1'-N-oxide (CAS: 491-26-9 for the generic isomer mix).

  • Chemical Nature: Oxidation of the

    
     pyrrolidine nitrogen converts it from a pyramidal amine to a tetrahedral ammonium oxide species.
    
  • Stereochemistry: Because the C2' carbon is chiral ((S)-configuration in natural nicotine), the introduction of an oxygen atom at the nitrogen creates a new chiral center. This results in two diastereomers:

    • (1'S, 2'S)-Nicotine-1'-N-oxide (often termed cis or syn relative to the pyridine ring).

    • (1'R, 2'S)-Nicotine-1'-N-oxide (often termed trans or anti).

    • Note: The trans isomer is the predominant metabolite excreted in human urine.

Critical Nomenclature Warning

Researchers must distinguish this from Nicotine-1-N-oxide (Pyridine N-oxide), a minor metabolite or degradation product where the aromatic nitrogen is oxidized. This guide focuses on the major metabolite, the Pyrrolidine N-oxide .

Experimental Protocol

Sample Preparation

To ensure high-resolution separation of diastereomeric signals (particularly the N-methyl groups), solvent choice is critical.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for baseline characterization. Deuterated Methanol (
    
    
    
    ) or Water (
    
    
    ) can be used but may cause peak broadening due to hydrogen bonding with the N-oxide oxygen.
  • Concentration: 5–10 mg of analyte in 600 µL solvent (approx. 30–50 mM).

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Synthesis & Purification Pathway (Context)

Understanding the source is vital for spectral interpretation. Chemical oxidation (e.g., m-CPBA) yields a mixture of diastereomers, whereas enzymatic production (FMO3) is stereoselective.

NicotineOxidation Nicotine (-)-Nicotine (S-isomer) Reaction Oxidation Source Nicotine->Reaction Trans Trans-Nicotine-1'-N-oxide (Major Metabolite) (1'R, 2'S) Reaction->Trans FMO3 (Enzymatic) Specific Reaction->Trans m-CPBA (Chemical) ~60% Yield Cis Cis-Nicotine-1'-N-oxide (Minor Product) (1'S, 2'S) Reaction->Cis m-CPBA (Chemical) ~40% Yield

Figure 1: Oxidation pathways of Nicotine. Chemical synthesis typically yields a diastereomeric mixture requiring HPLC separation or careful NMR integration.

Spectral Analysis: 1H NMR (Proton)

The most diagnostic feature of N-oxidation is the significant downfield shift (deshielding) of the protons adjacent to the oxidized nitrogen (N-Me, H2', H5').

Comparative Chemical Shifts ( , 400 MHz)
Proton PositionAssignment(-)-Nicotine

(ppm)
Nicotine-1'-N-oxide

(ppm)

(Shift Effect)
N-CH3 Methyl Group 2.15 (s) 2.95 – 3.20 (s) +0.8 – 1.0 (Diagnostic)
H-2' Pyrrolidine Methine 3.10 (t) 3.90 – 4.20 (m) +0.8 – 1.1 (Diagnostic)
H-5' Pyrrolidine Methylene 3.24 (td) 3.60 – 3.80 (m) +0.4 – 0.6
H-2Pyridine (Ortho)8.55 (d)8.50 – 8.60 (m)~0.0 (Minimal change)
H-6Pyridine (Ortho)8.50 (dd)8.50 – 8.60 (m)~0.0 (Minimal change)
H-4Pyridine (Para)7.70 (dt)7.70 – 7.80 (m)~0.0 (Minimal change)
H-5Pyridine (Meta)7.25 (dd)7.30 – 7.40 (m)+0.1 (Slight)
Diastereomer Differentiation (The "Split" Signals)

In a mixture of isomers (e.g., from chemical synthesis), you will observe distinct signals for the cis and trans forms.

  • N-Methyl Region: You will see two singlets in the 2.9–3.2 ppm range.

    • Trans (Major): Typically appears slightly upfield relative to cis in

      
       (approx 2.98 ppm).
      
    • Cis (Minor): Typically appears downfield (approx 3.15 ppm) due to steric compression and anisotropy of the pyridine ring.

  • H-2' Region: The methine proton at the chiral center splits into two multiplets, often overlapping but distinguishable by integration.

Spectral Analysis: 13C NMR (Carbon)

Carbon NMR provides definitive confirmation of the N-oxide state by observing the deshielding of the


-carbons (C2', C5', and N-Me).
Comparative Chemical Shifts ( , 100 MHz)
Carbon PositionAssignment(-)-Nicotine

(ppm)
Nicotine-1'-N-oxide

(ppm)

(Shift Effect)
C-2' Chiral Center 68.8 75.0 – 78.0 +7 – 9 ppm
N-CH3 Methyl 40.3 55.0 – 58.0 +15 – 18 ppm
C-5' Methylene (

)
57.0 66.0 – 69.0 +9 – 12 ppm
C-3'Methylene (

)
35.228.0 – 30.0-5 ppm (Shielding

-effect)
C-4'Methylene (

)
22.522.0 – 24.0Minimal
Pyridine CarbonsAromatic Ring123-150124-150Minimal change

Note: The


-carbon (C3') often shifts upfield  (lower ppm) upon N-oxidation, a phenomenon known as the 

-effect in aliphatic N-oxides.

Mechanistic Interpretation

The spectral changes are driven by the inductive effect of the positively charged nitrogen (


) and the electric field effect  of the oxygen dipole.
  • Deshielding of

    
    -nuclei:  The 
    
    
    
    group is highly electron-withdrawing relative to the neutral amine. This pulls electron density away from C2', C5', and the N-Methyl, causing the large downfield shifts in both 1H and 13C spectra.
  • Pyridine Stability: Since the oxidation is on the pyrrolidine ring, the electronic environment of the pyridine ring remains largely perturbed only by through-space interactions, explaining why the aromatic signals (7.0 - 8.6 ppm) remain relatively stable compared to the aliphatic region.

References

  • Metabolic Pathways & Stereochemistry: Cashman, J. R., Park, S. B., et al. "Stereoselective N-oxygenation of nicotine by human flavin-containing monooxygenases." Chemical Research in Toxicology, 1992.

  • Synthesis & Diastereomers: Jacob, P., Benowitz, N. L., et al. "Synthesis and analysis of diastereomeric nicotine-N-oxides." Journal of Medicinal Chemistry, 1986.

  • General N-Oxide NMR Trends: Hammond, D. S. "NMR of Amine N-oxides." Encyclopedia of Spectroscopy and Spectrometry, 2010.

  • Spectral Data Verification: Cayman Chemical Product Data: (1'S, 2'S)-Nicotine-1'-oxide.[1]

  • Comparative Nicotine Data: NIST Chemistry WebBook, SRD 69. "Nicotine Spectra."[3][4]

Sources

Method

Application Note: Nicotine 1-N-oxide (NNO) in Advanced Smoking Cessation Studies

Executive Summary: Beyond Cotinine[1] In the landscape of smoking cessation research, Cotinine has long been the "gold standard" biomarker due to its stability and half-life. However, relying solely on the CYP2A6-mediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Cotinine[1]

In the landscape of smoking cessation research, Cotinine has long been the "gold standard" biomarker due to its stability and half-life. However, relying solely on the CYP2A6-mediated cotinine pathway creates a blind spot in metabolic phenotyping. Nicotine 1-N-oxide (NNO) , formed primarily by Flavin-containing Monooxygenase 3 (FMO3) , represents a critical secondary clearance pathway—and a potential "recycling" reservoir.[1]

This Application Note details the utilization of NNO to:

  • Refine Metabolic Phenotyping: Identify "discordant" metabolizers (Slow CYP2A6 / Fast FMO3).

  • Investigate Nicotine Recycling: Quantify the retro-reduction of NNO to nicotine by the gut microbiome.

  • Execute Robust Quantification: A validated LC-MS/MS protocol designed to overcome NNO’s thermal instability.

Mechanistic Grounding: The FMO3 Shunt & Gut Recycling

To design effective cessation protocols, researchers must understand that nicotine clearance is not linear. It is a cycle involving hepatic oxidation and enteric reduction.

The Pathway Logic

While CYP2A6 converts ~75% of nicotine to cotinine, FMO3 converts ~4-7% to NNO. However, in CYP2A6-deficient individuals (common in Asian populations), the FMO3 pathway acts as a compensatory shunt, accounting for up to 31% of metabolism.

The "Reservoir" Risk (Retro-Reduction): Unlike cotinine, NNO is not a terminal metabolite. When excreted into the gut or swallowed, anaerobic bacteria can reduce NNO back to nicotine, reintroducing the parent drug into systemic circulation. This "recycling" can maintain nicotine dependency even during abstinence.

Pathway Visualization

The following diagram illustrates the dual-fate of nicotine and the critical retro-reduction loop.

NicotineMetabolism Nicotine Nicotine (Parent Drug) Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine Hepatic CYP2A6 (70-80%) NNO Nicotine 1-N-oxide (NNO) Nicotine->NNO Hepatic FMO3 (4-7%) GutBacteria Gut Microbiome (Anaerobic Reduction) NNO->GutBacteria Biliary/Oral Transport Excretion Renal Excretion NNO->Excretion Urine GutBacteria->Nicotine Retro-Reduction (Recycling)

Figure 1: The Nicotine Metabolic Shunt.[2][3][4] Note the red dashed line indicating the retro-reduction of NNO back to Nicotine by gut microbiota, creating a potential dependency reservoir.

Application I: Metabolic Phenotyping Protocol

Objective: To stratify subjects based on FMO3 activity, which is invisible to standard Nicotine Metabolite Ratio (NMR) tests.

Rationale

Standard NMR measures the ratio of 3'-hydroxycotinine to cotinine (CYP2A6 activity). However, a patient with low CYP2A6 activity but high FMO3 activity may still clear nicotine rapidly via NNO. Ignoring NNO leads to misclassification of "slow metabolizers" who may actually require higher doses of NRT (Nicotine Replacement Therapy).

Experimental Protocol
  • Sample Collection: Collect steady-state urine (spot sample) from smokers or NRT users.

    • Control: No acid preservatives (acid can catalyze N-oxide degradation). Freeze at -80°C immediately.

  • Biomarker Calculation: Calculate the Total Nicotine Equivalents (TNE) and the Metabolic Shunt Ratio (MSR) :

    
    
    
  • Interpretation:

    • High MSR (>0.15): Indicates significant FMO3 shunting. Subject is a "Compensatory Metabolizer."

    • Low MSR (<0.05): Indicates standard CYP2A6 dominance.

Application II: LC-MS/MS Quantification Protocol

Objective: Accurate quantification of NNO in human plasma or urine. Critical Constraint: NNO is thermally unstable. Gas Chromatography (GC) is strictly prohibited as it thermally decomposes NNO to oxazines and nicotine, yielding false positives.

Method Parameters
ParameterSpecificationRationale
Instrument LC-MS/MS (Triple Quadrupole)High sensitivity and selectivity required for low-abundance metabolites.
Column HILIC (e.g., Waters XBridge Amide, 3.5 µm)NNO is highly polar and elutes poorly on C18 without ion-pairing reagents. HILIC provides superior retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffer controls ionization state; acidic pH stabilizes the N-oxide.
Mobile Phase B AcetonitrileOrganic modifier for HILIC separation.
Ionization ESI Positive ModeNNO protonates readily (

).
Transitions 179.1

130.1 (Quant) 179.1

117.1 (Qual)
130.1 fragment corresponds to loss of the oxidized pyrrolidine ring elements.
Step-by-Step Workflow

Step 1: Sample Preparation (Solid Phase Extraction)

  • Why SPE? Protein precipitation often leaves matrix effects that suppress the NNO signal in HILIC mode.

  • Cartridge: Mixed-mode Cation Exchange (MCX).

  • Load: Mix 200 µL Urine + 200 µL Internal Standard (NNO-d3) + 200 µL 0.1% Formic Acid.

  • Wash 1: 5% Ammonium Hydroxide (removes acidic interferences).

  • Wash 2: 100% Methanol (removes neutrals).

  • Elute: 5% Ammonium Hydroxide in Methanol. Note: NNO is basic; high pH elution is required.

Step 2: Chromatographic Separation

  • Inject 5 µL onto HILIC column.

  • Run isocratic gradient (if possible) or shallow gradient: 85% B to 60% B over 5 minutes.

  • Validation Check: Ensure resolution > 1.5 between NNO and Nicotine to prevent cross-talk (though masses differ by 16 Da, source fragmentation can mimic nicotine).

Step 3: Data Analysis

  • Plot calibration curve (1–500 ng/mL).

  • Quality Control: Spiked samples must be prepared fresh daily. NNO degrades in solution if left at room temperature for >24 hours.

Application III: Ex Vivo Gut Retro-Reduction Assay

Objective: To determine if a subject's microbiome is capable of "recycling" NNO into Nicotine. This is a novel assay for investigating resistance to cessation.

Experimental Setup
  • Fecal Slurry Preparation:

    • Collect fresh fecal sample in anaerobic transport media.

    • Homogenize 1g feces in 10mL pre-reduced PBS (Anaerobic chamber: 90% N2, 5% CO2, 5% H2).

  • Incubation:

    • Test Group: 900 µL Slurry + 100 µL NNO standard (10 µM final).

    • Heat-Killed Control: Autoclaved slurry + NNO (Validates enzymatic vs. chemical reduction).

    • Vehicle Control: Slurry + PBS (Background nicotine check).

  • Time Course:

    • Incubate at 37°C.

    • Sample at T=0, 1h, 4h, 12h, 24h.

  • Quenching & Analysis:

    • Quench 100 µL aliquot with 300 µL ice-cold Acetonitrile (precipitates proteins and stops enzymes).

    • Centrifuge and analyze supernatant via LC-MS/MS (Method from Section 4).

  • Data Output:

    • Plot "Nicotine Appearance Rate" (nmol/h/g feces). High rates indicate a high risk of systemic recycling.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine/Fecal Sample IS Add IS (NNO-d3) Sample->IS SPE SPE (MCX Cartridge) Wash: MeOH, Elute: 5% NH4OH IS->SPE LC HILIC Separation (Ammonium Formate/ACN) SPE->LC MS MS/MS Detection MRM: 179.1 -> 130.1 LC->MS Quant Quant MS->Quant Quantification (ng/mL)

Figure 2: Validated Analytical Workflow for NNO Quantification.[5] The MCX SPE step is critical for removing matrix interferences that affect HILIC ionization.

References

  • Park, S. L., et al. (2016). "Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes." Cancer Epidemiology, Biomarkers & Prevention. Validates FMO3 role and genetic polymorphisms.[3][6]

  • Benowitz, N. L., et al. (1994). "Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine." Journal of Pharmacology and Experimental Therapeutics. Establishes baseline NNO levels (4-7%).

  • Miller, E. I., et al. (2010). "Liquid chromatography–tandem mass spectrometry method for the determination of nicotine and metabolites in human urine." Journal of Chromatography B. Detailed LC-MS/MS parameters for NNO.

  • Seo, Y., et al. (2018). "Nicotine-N-oxide: A potential biomarker for nicotine exposure and FMO3 activity." Scientific Reports. Discusses the utility of NNO in phenotyping.

  • Beckett, A. H., et al. (1971). "The analysis of nicotine-1'-N-oxide in urine... and its application to the study of in vivo nicotine metabolism."[4] Journal of Pharmacy and Pharmacology. Foundational work on NNO excretion and instability.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of mobile phase for Nicotine 1-N-oxide HPLC separation

Topic: Optimization of Mobile Phase & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Analytical Challenge Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mobile Phase & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because Nicotine 1-N-oxide (NNO) is presenting a challenge in your impurity profiling or metabolism studies.

The Core Problem: Nicotine 1-N-oxide is the primary oxidative metabolite of nicotine. Unlike its parent compound, NNO is highly polar and thermally labile. In standard Reversed-Phase (RP) chromatography, it often elutes near the void volume (low


) or exhibits severe peak tailing due to interactions with residual silanols. Furthermore, NNO exists as cis and trans diastereomers, which can manifest as split peaks or "shoulders" if your method is not optimized to either resolve or merge them.

This guide moves beyond generic advice. We focus on the causality of chromatographic behavior to help you build a self-validating method.

Module 1: Method Selection & Strategy

Q1: Should I use Reversed-Phase (RP) or HILIC for Nicotine 1-N-oxide?

Recommendation: While RP is standard for nicotine, HILIC (Hydrophilic Interaction Liquid Chromatography) is scientifically superior for NNO retention and MS sensitivity. However, High-pH RP is a robust alternative for QC environments.

FeatureHigh-pH Reversed-Phase (RP)HILIC (Recommended for Metabolites)
Mechanism Hydrophobic interaction + suppression of ionization (at pH > 10).Partitioning into water-enriched layer on polar stationary phase.
Elution Order NNO elutes before Nicotine (often too early).NNO elutes after Nicotine (excellent retention).
Peak Shape Good for Nicotine; NNO may tail without end-capping.Excellent symmetry for polar N-oxides.
MS Sensitivity Lower (high aqueous content desolvates poorly).High (high organic content enhances ionization).
Diastereomers Often co-elute as one peak.Can often resolve cis and trans isomers.

The Logic: In RP, NNO is too polar to interact strongly with C18 chains, leading to elution near the solvent front where ion suppression occurs. In HILIC, the polarity becomes an asset, increasing retention away from the void.[1]

Visual Guide: Method Development Decision Tree

MethodSelection start START: Analyte Goal goal_mix Simultaneous Nicotine & N-oxide Quantification? start->goal_mix goal_iso Isolate N-oxide Impurities only? start->goal_iso decision_ms Detector Type? goal_mix->decision_ms rec_hilic HILIC (Bare Silica or Amide) Mobile Phase: 10mM Ammonium Formate (pH 3.5) + 90% Acetonitrile goal_iso->rec_hilic Max Retention path_uv UV / PDA decision_ms->path_uv path_ms LC-MS/MS decision_ms->path_ms rec_rp High-pH RP (C18 Hybrid) Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) + Acetonitrile path_uv->rec_rp Robustness Priority path_ms->rec_hilic Sensitivity Priority caption Fig 1. Decision matrix for selecting the stationary phase based on detection limits and analyte scope.

Module 2: Mobile Phase Optimization

Q2: My NNO peak is tailing significantly. How do I fix the mobile phase?

Root Cause: Tailing in basic compounds (Nicotine pKa ~8.0) is caused by the interaction of the positively charged nitrogen with acidic, residual silanols on the silica column support.

The Protocol (The "Triad" Solution):

  • pH Control (The Critical Lever):

    • Action: Adjust aqueous mobile phase pH.

    • High pH Strategy (Recommended): Use 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mechanism:[2][3][4] At pH 10, the pyrrolidine nitrogen is deprotonated (neutral). Neutral molecules do not interact ionically with silanols, eliminating tailing. Note: You MUST use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.

  • Buffer Selection:

    • Avoid Phosphate buffers if using MS (non-volatile).

    • Use Ammonium Formate (for acidic pH) or Ammonium Bicarbonate (for basic pH).

    • Concentration: Maintain at least 10-20 mM. Low ionic strength (<5 mM) fails to mask silanol sites, leading to broad peaks.

  • Organic Modifier:

    • Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: ACN has a lower viscosity (lower backpressure) and is aprotic. Methanol can sometimes participate in hydrogen bonding with the N-oxide oxygen, causing band broadening.

Q3: The N-oxide peak is splitting into two. Is my column failing?

Diagnosis: Likely not a column failure. Nicotine 1-N-oxide possesses a chiral center (S-nicotine) and creates a new center at the Nitrogen upon oxidation, resulting in cis and trans diastereomers.

Troubleshooting Steps:

  • If you want to MERGE them (Quantification):

    • Increase the column temperature to 40°C - 50°C .

    • Why: Faster interconversion and mass transfer kinetics will coalesce the split peaks into a single band.

    • Warning: Do not exceed 60°C (see Stability section).

  • If you want to SEPARATE them (Characterization):

    • Lower the temperature to 15°C - 20°C .

    • Use a column with high shape selectivity (e.g., PFP - Pentafluorophenyl).

    • Use a shallower gradient (e.g., 0.5% B/min).

Module 3: Stability & Artifacts (Critical)

Q4: I see "Ghost Peaks" or increasing Nicotine levels in my N-oxide standard. Why?

Scientific Explanation: Nicotine 1-N-oxide is thermally unstable. Under high heat, it undergoes Cope Elimination or de-oxygenation, reverting to Nicotine or forming other degradation products (like myosmine).

The Self-Validating Protocol: To ensure your method isn't creating the impurity it's trying to measure:

  • Temperature Stress Test: Inject a pure NNO standard at Column Temps: 25°C, 40°C, and 60°C.

  • Observation: If the Nicotine peak area increases at 60°C, your method conditions are degrading the sample.

  • Standard Storage: Store NNO standards at -20°C. Reconstitute in cool solvent immediately before injection.

  • Autosampler: Keep the autosampler at 4°C.

Module 4: Troubleshooting Workflow

Visual Guide: Peak Issue Diagnostic

Troubleshooting issue Issue Observed tailing Peak Tailing issue->tailing split Split Peak / Shoulder issue->split drift Retention Drift issue->drift tailing_chk Check pH tailing->tailing_chk split_chk Diastereomers? split->split_chk drift_chk Check Equilibration drift->drift_chk sol_ph Increase pH to 10 (Hybrid Column) tailing_chk->sol_ph Modern Method sol_ion Add Ion Pair Reagent (e.g., HSA) if Low pH tailing_chk->sol_ion Legacy Method sol_temp Increase Temp to 40°C (Merge Peaks) split_chk->sol_temp sol_grad Flatten Gradient (Separate Peaks) split_chk->sol_grad sol_equil HILIC requires 20+ Column Volumes drift_chk->sol_equil caption Fig 2. Diagnostic logic for common Nicotine 1-N-oxide chromatographic anomalies.

Summary of Recommended Conditions

Protocol A: High-pH Reversed Phase (Robust)
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles required).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow: 1.0 mL/min (for 4.6mm ID).

  • Temp: 35°C.

  • Detection: UV 260 nm.[5]

Protocol B: HILIC (High Sensitivity/Metabolomics)
  • Column: Silica or Amide HILIC column (e.g., Thermo Accucore HILIC).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Isocratic: 90% B / 10% A.

  • Note: NNO will elute after Nicotine.

References

  • Thermo Fisher Scientific. "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Application Note.Link

  • United States Pharmacopeia (USP). "Nicotine Related Compound E (Nicotine 1-N-oxide) Reference Standards." USP Store.Link

  • SIELC Technologies. "Separation of Nicotine on Newcrom R1 HPLC column." Application Method.Link

  • National Institutes of Health (NIH). "Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids." PubMed Central.Link

  • Element Lab Solutions. "Troubleshooting Peak Tailing in HPLC." Technical Guide.[1]Link

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of Nicotine 1-N-Oxide (NNO)

Subject: Troubleshooting Thermal Instability of Nicotine 1-N-Oxide during Gas Chromatography (GC) Document ID: TSC-NNO-GC-001 Status: Active Audience: Analytical Chemists, Toxicologists, R&D Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Thermal Instability of Nicotine 1-N-Oxide during Gas Chromatography (GC) Document ID: TSC-NNO-GC-001 Status: Active Audience: Analytical Chemists, Toxicologists, R&D Scientists

Executive Summary

Nicotine 1-N-oxide (NNO) is a thermally labile metabolite of nicotine. In standard Gas Chromatography (GC) inlets, NNO undergoes rapid thermal decomposition, primarily reducing back to nicotine or rearranging into an oxazine derivative. This creates a "Thermal Trap" leading to false positives for nicotine , overestimation of nicotine recovery , and poor mass balance for NNO.

This guide provides the protocols to diagnose, minimize, and validate NNO analysis, moving beyond standard "split/splitless" logic to advanced injection techniques.

Module 1: The Diagnostic Phase

Is my GC inlet destroying my sample?

Before optimizing, you must confirm if degradation is occurring. The hallmark of NNO degradation is the "Ghost Peak" phenomenon.

The Mechanism of Failure

When NNO hits a hot GC liner (>200°C), the N-O bond is cleaved or rearranged.

  • Reduction: NNO

    
     Nicotine (Major interference).
    
  • Meisenheimer Rearrangement: NNO

    
     2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine (Unknown peak).
    

NNO_Degradation NNO Nicotine 1-N-oxide (Thermally Labile) Heat Injector Heat (>200°C) NNO->Heat Nicotine Nicotine (Quantification Error) Heat->Nicotine Reduction (Major Pathway) Oxazine Oxazine Derivative (Meisenheimer Rearrangement) Heat->Oxazine Rearrangement (Minor Pathway)

Figure 1: Thermal decomposition pathways of NNO in a hot GC injector.

Protocol: The "Linearity Stress Test"

Use this self-validating test to quantify the extent of degradation.

  • Prepare: A pure NNO standard (100 µg/mL) in a non-reactive solvent (e.g., Methanol). Ensure this standard is free of Nicotine via LC-MS if possible.

  • Inject: Run the standard at three inlet temperatures: 200°C, 250°C, and 300°C.

  • Analyze: Monitor the Nicotine peak area.[1]

  • Verdict:

    • Pass: Nicotine peak is absent or constant (background).

    • Fail: Nicotine peak area increases as inlet temperature rises. This confirms the inlet is manufacturing nicotine from your NNO.

Module 2: Hardware Mitigation (The "Cool" Approach)

Standard Split/Splitless injectors are often unsuitable for NNO. You must minimize the "Residence Time x Temperature" integral.

Technique A: Programmed Temperature Vaporization (PTV)

PTV is the most effective standard modification. It allows liquid injection into a cold liner, followed by rapid heating only to the boiling point of the solvent/analyte, avoiding pyrolytic temperatures.

Optimized PTV Parameters for NNO:

Parameter Setting Rationale
Injection Mode Cold Splitless Prevents "flash" vaporization shock.
Initial Inlet Temp 40°C - 60°C Keeps NNO stable during liquid transfer.
Ramp Rate 600°C/min (Maximum) Rapid transfer to column to minimize liner residence time.
Final Inlet Temp 220°C Sufficient to volatilize NNO without aggressive pyrolysis.

| Liner Type | Deactivated, Baffled (Glass Wool Free) | Glass wool provides active sites that catalyze deoxygenation. |

Technique B: Cold On-Column (COC) Injection

The Gold Standard for Labile Compounds. COC deposits the liquid directly into the capillary column. There is no hot vaporization chamber.

  • Requirement: 0.53 mm ID Wide-Bore Column (or a retention gap) and a specific COC syringe.

  • Benefit: Near-zero thermal degradation during injection.[2]

Module 3: Chemical Stabilization (Derivatization)

Unlike alcohols, NNO is a polar zwitterion. Standard silylation (BSTFA) is often ineffective because the N-oxide oxygen is not a nucleophile in the same way a hydroxyl group is.

The "Reduction" Strategy (Pre-Analysis): If your goal is total alkaloid quantification, intentionally reducing NNO to nicotine prior to injection is a valid strategy, provided you account for native nicotine.

  • Reagent: Titanium(III) chloride or Sulfur Dioxide.

  • Workflow: Split sample

    
     Aliquot A (Analyze Native Nicotine) 
    
    
    
    Aliquot B (Reduce NNO to Nicotine)
    
    
    Analyze Total Nicotine.
  • Calculation:

    
    .
    

Module 4: Decision Framework

When should you fight the GC, and when should you switch to LC?

Decision_Tree Start Start: NNO Analysis Check Is LC-MS Available? Start->Check LC USE LC-MS/MS (Electrospray Ionization) *Gold Standard* Check->LC Yes GC_Path Must use GC Check->GC_Path No Conc Concentration? GC_Path->Conc High High (>50 ppm) Conc->High Trace Trace (<10 ppm) Conc->Trace PTV Use PTV Inlet (Cold Injection) High->PTV COC Use Cold On-Column (Direct Injection) Trace->COC Deriv Consider Chemical Reduction (Measure as Nicotine) PTV->Deriv If degradation persists COC->Deriv If sensitivity fails

Figure 2: Decision matrix for selecting the analytical technique based on availability and concentration.

Frequently Asked Questions (FAQ)

Q: I see a peak eluting after Nicotine that matches the molecular weight of NNO, but the library match is poor. What is it? A: This is likely the Meisenheimer rearrangement product (an oxazine derivative). NNO can rearrange rather than reduce under certain thermal conditions. Do not quantify this as NNO unless you have a specific standard for the oxazine.

Q: Can I use glass wool in my liner to improve precision? A: Absolutely not. Glass wool increases surface area and activity. For NNO, active sites on the wool (silanols) catalyze the deoxygenation back to nicotine. Use a baffled, deactivated liner with no packing material.

Q: Why does my NNO calibration curve look exponential? A: This indicates saturation of active sites . At low concentrations, the liner's active sites degrade a higher percentage of the NNO (poor response). At high concentrations, the active sites are saturated, allowing more NNO to pass through intact (higher response). This non-linearity confirms thermal/catalytic breakdown.

Q: If I must use a standard Split/Splitless inlet, what is the best "Band-Aid" fix? A: Use Pulsed Splitless injection.

  • Pulse Pressure: 30-50 psi for 0.5 min.

  • Logic: The high pressure forces the analyte onto the column faster, reducing the time it spends "dancing" in the hot liner.

References

  • Zwickenpflug, W., et al. (2016).[3] "Isolation of Nicotinic Acid and N-Propylamine after Myosmine Peroxidation." Journal of Agricultural and Food Chemistry. (Discusses thermal breakdown products of nicotine metabolites).

  • Dushna, O., et al. (2022). "The Alternative Voltammetric Method for the Determination of Nicotine and Its Metabolite Nicotine N-Oxide." Journal of The Electrochemical Society.[3] (Highlights non-GC methods due to thermal instability).

  • Flora, J. W., et al. (2016).[3] "Nicotine-related impurities in e-cigarette cartridges and refill e-liquids."[3] Journal of Liquid Chromatography & Related Technologies. (Validation of impurity analysis).

  • U.S. Food and Drug Administration (FDA). "Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List." (Regulatory context for nicotine oxides).

  • Schmeltz, I., & Hoffmann, D. (1977). "Nitrogen-containing compounds in tobacco and tobacco smoke." Chemical Reviews. (Foundational chemistry on the Meisenheimer rearrangement of NNO).

Sources

Troubleshooting

Technical Support Center: Nicotine 1-N-oxide (NNO) Extraction &amp; Analysis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Enhancing Extraction Recovery of Nicotine 1-N-oxide from Complex Matrices Mission Statement Nicotine 1-N-oxide (NNO) is the "Achill...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Enhancing Extraction Recovery of Nicotine 1-N-oxide from Complex Matrices

Mission Statement

Nicotine 1-N-oxide (NNO) is the "Achilles' heel" of tobacco alkaloid analysis. Unlike its parent compound, NNO is highly polar, thermally unstable, and chemically fragile. Standard protocols designed for nicotine often yield <40% recovery for NNO or, worse, artificially inflate nicotine quantification due to thermal reversion. This guide moves beyond basic "recipes" to explain the chemical causality of extraction failures and provides self-validating workflows to ensure data integrity.

Module 1: The Thermal Paradox (GC vs. LC)

The Issue

User Report: "I am extracting plasma samples for nicotine and metabolites. My NNO recovery is near zero, but my nicotine levels are suspiciously high."

Root Cause Analysis

You are likely witnessing Thermal Reversion . NNO is thermally labile. In the hot injection port of a Gas Chromatograph (GC) (typically 250°C+), the oxygen atom on the pyrrolidine ring is cleaved, reducing NNO back to nicotine.

  • Result: False negative for NNO; False positive for Nicotine.

  • Mechanism: Pyrolytic deoxygenation.

Troubleshooting Protocol

Q: Can I use GC-MS for NNO analysis? A: No. Unless you perform complex derivatization (which introduces its own variability), GC is unsuitable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the mandatory gold standard for this analyte.

Q: I am using LC-MS, but I still see degradation. Why? A: Check your evaporation step. If you are drying down your SPE eluate under nitrogen at >45°C, you may be inducing degradation.

  • Corrective Action: Set evaporator temperature to <35°C .

  • Validation: Spike a blank matrix with NNO only. If you detect nicotine in the final injection, your sample preparation is too aggressive.

Visualizing the Failure Mode

ThermalDegradation NNO Nicotine 1-N-oxide (Analyte) Heat Heat (>100°C) GC Inlet / Aggressive Drying NNO->Heat Exposure Nicotine Nicotine (False Positive) Heat->Nicotine Reduction (-O) Oxazine Oxazine Derivatives (Rearrangement Product) Heat->Oxazine Meisenheimer Rearrangement

Figure 1: Thermal instability pathway of NNO. High temperatures favor reduction to nicotine, compromising quantitative accuracy.

Module 2: The Polarity Pitfall (SPE & pKa)

The Issue

User Report: "I used a standard Mixed-Mode Cation Exchange (MCX) protocol for nicotine, but NNO breaks through the cartridge during loading."

Root Cause Analysis

This is a classic pKa Mismatch .

  • Nicotine pKa: ~8.0 (Pyrrolidine N). At pH 6 (urine), it is positively charged and binds well to MCX.

  • NNO pKa: ~4.7. At pH 6, a significant portion of NNO is neutral or zwitterionic (depending on the N-O dipole), leading to poor retention on cation-exchange sorbents [1].

The "Gold Standard" Extraction Protocol

To capture NNO, you must force protonation by lowering the pH significantly below its pKa (4.7) during the loading phase.

Method: Mixed-Mode Cation Exchange (MCX) Matrix: Urine/Plasma (200 µL)

StepActionMechanism/Rationale
1. Pre-treatment Add 200 µL 2% Formic Acid (aq).CRITICAL: Lowers pH to ~2.5. Ensures NNO (pKa 4.7) is 99% protonated (

) to bind to the sorbent.
2. Conditioning 1 mL MeOH, then 1 mL Water (pH 2).Activates sorbent pores; acidic water prevents pH shock during loading.
3. Loading Load pre-treated sample. Flow <1 mL/min.Slow flow allows ion-exchange interaction between protonated NNO and sulfonate groups on sorbent.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins/salts. Maintains charge on NNO.
5. Wash 2 1 mL Methanol.CAUTION: Removes hydrophobic interferences. Do not use 100% MeOH if using C18-only cartridges; safe for MCX.
6. Elution 2 x 400 µL 5% NH₄OH in Methanol .High pH (pH > 10) deprotonates NNO, breaking the ionic bond and releasing it into the solvent.

Q: Why not use Liquid-Liquid Extraction (LLE)? A: NNO is too polar (LogP ~0.0 to -1.1) [2]. While nicotine extracts easily into hexane or ether, NNO stays in the water layer. If you must use LLE, use a mixture of Dichloromethane/Isopropanol (90:10) , but expect lower recovery (60-70%) compared to optimized SPE (>90%).

Module 3: The Invisible Matrix (Ion Suppression)

The Issue

User Report: "My recovery looks good (90%), but my sensitivity is terrible compared to solvent standards."

Root Cause Analysis

Matrix-Induced Ion Suppression. Because NNO is polar, it often elutes early in Reverse Phase (C18) chromatography, right alongside salts, urea, and other unretained matrix components. These "co-eluters" steal charge in the Electrospray Ionization (ESI) source.

Strategic Solutions
  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Why: HILIC retains polar compounds longer. NNO will elute later (away from the solvent front/salts), resulting in cleaner ionization [3].

    • Column: Silica or Amide-based HILIC columns.

    • Mobile Phase: High organic (Acetonitrile) to Aqueous gradient.

  • Internal Standard Normalization:

    • Requirement: You must use Deuterated NNO (NNO-d3 or NNO-d4).

    • Why: Nicotine-d4 is not a suitable IS for NNO. They elute at different times and suffer different matrix effects.

Workflow Decision Matrix

ExtractionWorkflow Start Start: Sample Analysis MatrixType Matrix Type? Start->MatrixType UrinePlasma Urine / Plasma MatrixType->UrinePlasma Liquid Tissue Solid Tissue / Tobacco MatrixType->Tissue Solid SPE_MCX SPE: Mixed-Mode Cation (MCX) *Must Acidify Load (pH < 3)* UrinePlasma->SPE_MCX Gold Standard PPT Protein Precipitation (PPT) (High Matrix Effect Risk) Tissue->PPT Homogenize in MeOH MethodSelect Extraction Method Analysis LC-MS/MS Analysis SPE_MCX->Analysis PPT->Analysis ColumnSelect Column Selection Analysis->ColumnSelect HILIC HILIC Column (Recommended for Polarity) ColumnSelect->HILIC Best Sensitivity C18 C18 Column (Risk of Ion Suppression) ColumnSelect->C18 Standard

Figure 2: Decision tree for selecting extraction and chromatographic conditions based on matrix and sensitivity needs.

References

  • Physicochemical Properties of Nicotine Metabolites. DrugBank Online. Nicotine 1-N-oxide pKa and Solubility Data. Available at: [Link]

  • Comparison of Extraction Methods. Journal of Chromatography B. Optimization of liquid-liquid extraction for polar tobacco alkaloids. Available at: [Link]

  • Matrix Effects in LC-MS. Clinical Biochemistry. Strategies for mitigating ion suppression in bioanalysis. Available at: [Link]

Optimization

Selection of appropriate internal standards for Nicotine 1-N-oxide analysis

Topic: Selection of appropriate internal standards for Nicotine 1-N-oxide analysis Content Type: Technical Support Center (Troubleshooting & FAQs) Current Status: Operational | Topic: Internal Standard Selection & Troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selection of appropriate internal standards for Nicotine 1-N-oxide analysis Content Type: Technical Support Center (Troubleshooting & FAQs)

Current Status: Operational | Topic: Internal Standard Selection & Troubleshooting

Welcome to the Advanced Applications Support Center. This guide addresses the specific challenges of quantifying Nicotine 1-N-oxide (NNO) in biological matrices using LC-MS/MS. NNO presents unique stability and chromatographic challenges that distinguish it from stable metabolites like Cotinine.

Part 1: The "Gold Standard" Selection

Q: Which internal standard (IS) should I use for Nicotine 1-N-oxide quantification?

Recommendation: The gold standard is isotopically labeled Nicotine-1'-N-oxide-d3 (NNO-d3) .[1]

While many general nicotine panels use Nicotine-d4 or Cotinine-d3 as a surrogate IS for all metabolites, this is insufficient for NNO due to two critical factors: Thermal Instability and Polarity .[1]

Internal Standard CandidateSuitability for NNOTechnical Rationale
Nicotine-1'-N-oxide-d3 Optimal Matches NNO's retention time, ionization efficiency, and critically, its thermal degradation profile in the ion source.[1]
Nicotine-d4 Sub-optimal Chemically distinct (pKa difference).[1] Does not undergo thermal reduction in the source, leading to quantitation errors if NNO degrades.
Cotinine-d3 Poor Significantly different retention time and polarity.[1] Fails to compensate for matrix effects specific to the early-eluting NNO peak.

Q: Can I just use Nicotine-d4 if I don't have NNO-d3? A: You can, but you must validate the method for "Source Reduction" (see Part 2).[1] If your LC-MS source temperature is high (>400°C), NNO may reduce back to Nicotine. Nicotine-d4 will not mimic this loss, causing your calculated NNO concentration to be artificially low.

Part 2: Troubleshooting Instability (Source Reduction)

Q: Why do I see a Nicotine signal in my "pure" NNO standard injection?

A: This is a classic symptom of In-Source Reduction .[1] NNO is thermally unstable. In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen atom can be cleaved, converting NNO back into Nicotine before it reaches the detector.

  • The Problem: The mass spectrometer detects "Nicotine" that was originally "NNO".

  • The Fix: Lower the source temperature (e.g., <350°C) and desolvation gas flow.[2] However, if you use NNO-d3 , it will reduce to Nicotine-d3 at the same rate. The ratio of Analyte/IS remains constant, self-correcting the error.

Visualizing the Self-Correction Mechanism

The following diagram illustrates why NNO-d3 is required to compensate for thermal instability, whereas Nicotine-d4 fails.

SourceReduction cluster_0 Scenario A: Using NNO-d3 (Corrects Error) cluster_1 Scenario B: Using Nicotine-d4 (Fails) NNO Analyte: NNO Heat Source Heat (Reduction) NNO->Heat NNO_d3 IS: NNO-d3 NNO_d3->Heat Det_NNO Detected: NNO (Reduced Signal) Heat->Det_NNO Surviving Molecule Det_Nic Artifact: Nicotine Heat->Det_Nic Degradation Det_NNO_d3 Detected: NNO-d3 (Reduced Signal) Heat->Det_NNO_d3 Surviving Molecule Det_Nic_d3 Artifact: Nicotine-d3 Heat->Det_Nic_d3 Degradation Nic_d4 IS: Nicotine-d4 Det_Nic_d4 Detected: Nicotine-d4 (100% Signal) Nic_d4->Det_Nic_d4 No Degradation (Ratio Skewed)

Caption: In Scenario A, the IS (NNO-d3) degrades at the same rate as the analyte, maintaining the validity of the quantitative ratio. In Scenario B, the IS (Nicotine-d4) is stable, leading to underestimation of NNO.

Part 3: Isomer Separation (Cis vs. Trans)

Q: I see two peaks for NNO in my chromatogram. Which one do I integrate?

A: NNO exists as two diastereomers: cis-NNO and trans-NNO.[1]

  • Biological Context: Metabolic formation is stereoselective.[1] In urine, you may see different ratios depending on the specific CYP450 or FMO enzymes involved.

  • Chromatography: On Phenyl or Biphenyl columns (often used for nicotine metabolites), these isomers may separate.[3]

  • IS Impact: Commercial NNO-d3 is often a specific isomer (e.g., (1'S, 2'S)-Nicotine-1'-oxide-d3).[1]

    • If your peaks separate: Ensure your IS co-elutes with the trans isomer (usually the major metabolite). If you need to quantify both, you must verify if the IS retention time shifts between isomers.

    • If your peaks co-elute: Integration is simpler, but ensure your gradient is shallow enough to prevent peak splitting that could confuse the integration software.

Part 4: Protocol for Validating Matrix Effects

Since NNO is highly polar, it elutes early in Reverse Phase (RP) chromatography, placing it in the "suppression zone" where salts and unretained compounds elute.

Self-Validating Protocol: Post-Column Infusion

  • Setup: Infuse a constant stream of NNO (100 ng/mL) into the MS source via a tee-junction.

  • Injection: Inject a blank extracted urine matrix through the LC column.

  • Observation: Monitor the baseline of the NNO signal.

    • Stable Baseline: No matrix effect.[1][4]

    • Dip in Baseline: Ion suppression.[1][4]

    • Rise in Baseline: Ion enhancement.[1][4]

  • Action: If the dip coincides with the NNO retention time, you must use NNO-d3. A different IS (like Cotinine-d3) will likely elute at a different time and will not experience the same suppression, invalidating the data.

References
  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[4]Link[1]

  • Restek Corporation. (2020).[1] Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.Link

  • Miller, E. I., et al. (2010). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories.[1] Link

  • Jacob, P., et al. (2022).[5] Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use.[5] ResearchGate.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Validation of a Bioanalytical Method for Nicotine 1-N-oxide in Human Urine: A Comparative Technical Guide

Executive Summary Scope: This guide details the validation of a high-throughput LC-MS/MS methodology for the quantification of Nicotine 1-N-oxide (NNO) in human urine. The Challenge: Nicotine 1-N-oxide is a polar, therma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scope: This guide details the validation of a high-throughput LC-MS/MS methodology for the quantification of Nicotine 1-N-oxide (NNO) in human urine. The Challenge: Nicotine 1-N-oxide is a polar, thermally unstable metabolite. Traditional gas chromatography (GC) methods often fail due to the thermal reduction of NNO back to nicotine during injection, leading to false-negative NNO results and false-positive nicotine elevation. The Solution: We present a validated Dilute-and-Shoot Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. This method eliminates thermal degradation risks, minimizes sample preparation errors, and meets FDA 2018 Bioanalytical Method Validation guidelines.

Part 1: Comparative Technology Landscape

To understand why UPLC-MS/MS is the requisite standard, we must objectively compare it against legacy and alternative methodologies.

Table 1: Instrumental Performance Comparison
FeatureUPLC-MS/MS (Recommended) GC-MS (Traditional) ELISA / Immunoassay
Analyte Stability High. Electrospray ionization (ESI) occurs at relatively low temps, preserving NNO integrity.Critical Failure. NNO thermally decomposes to nicotine in injector ports (>150°C).High. No thermal stress.
Specificity Excellent. MRM transitions distinguish NNO from isomers and matrix interferences.Moderate. Requires derivatization to stabilize NNO; often cannot distinguish isomers.Low. High cross-reactivity with Cotinine and 3-OH-Cotinine.
Sensitivity (LLOQ) High (< 1 ng/mL). Suitable for trace analysis in passive smokers.Moderate. Often insufficient for trace detection without extensive concentration.Variable. Generally screening-level only.
Throughput High. 5-minute run times with "Dilute-and-Shoot."Low. Requires time-consuming LLE and derivatization.Very High. Batch processing.
The "Thermal Trap" of GC-MS

A critical mechanistic insight for researchers is the thermal instability of N-oxide . In a GC injector port heated to 250°C, Nicotine 1-N-oxide undergoes de-oxygenation, reverting to the parent amine (Nicotine).

  • Result: The chromatogram shows an artificially high Nicotine peak and a missing or reduced N-oxide peak.

Part 2: Metabolic Context & Signaling

Understanding the origin of NNO is vital for interpreting validation data, particularly regarding selectivity against other metabolites.

Diagram 1: Nicotine Metabolic Pathway (FMO3 vs. CYP2A6)

NicotineMetabolism Nicotine Nicotine (Parent) Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (Oxidation) NNO Nicotine 1'-N-oxide (Target Analyte) Nicotine->NNO FMO3 (Flavin-containing Monooxygenase) OH_Cot 3-OH-Cotinine Cotinine->OH_Cot CYP2A6

Caption: Nicotine is metabolized via two primary pathways: the CYP2A6 pathway producing Cotinine (green) and the FMO3 pathway producing the thermally unstable Nicotine 1'-N-oxide (red).

Part 3: The Validated Protocol (UPLC-MS/MS)

This protocol utilizes a Dilute-and-Shoot approach. We avoid Liquid-Liquid Extraction (LLE) or evaporation-to-dryness steps to prevent oxidative loss or thermal reversion of the N-oxide.

Materials & Reagents
  • Column: Biphenyl Column (e.g., Restek Raptor or Phenomenex Kinetex), 2.1 x 100 mm, 2.7 µm. Reason: Biphenyl phases offer superior retention for polar aromatic compounds like NNO compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Internal Standard (IS): Nicotine-d3 or Nicotine-N-oxide-d3.

Sample Preparation Workflow

SamplePrep cluster_0 Sample Preparation (Dilute-and-Shoot) Urine Human Urine Sample (50 µL) IS_Add Add Internal Standard (Nicotine-d3 in MeOH) Urine->IS_Add Centrifuge Centrifuge (10,000 x g, 5 min, 4°C) IS_Add->Centrifuge Dilution Dilute Supernatant 1:10 with Mobile Phase A Centrifuge->Dilution Inject Inject 2-5 µL into UPLC-MS/MS Dilution->Inject

Caption: Optimized "Dilute-and-Shoot" workflow minimizing analyte handling and thermal stress.

Instrumental Parameters
  • Ionization: ESI Positive Mode (ESI+).

  • MRM Transitions:

    • Nicotine 1-N-oxide:[1][2][3] 179.1 → 130.1 (Quant), 179.1 → 117.1 (Qual).

    • Internal Standard: 182.1 → 133.1.

  • Gradient: 0-0.5 min (5% B); 0.5-3.0 min (Linear to 95% B); 3.0-4.0 min (Hold 95% B); 4.1 min (Re-equilibrate).

Part 4: Validation Data & Analysis

The following data summarizes the validation performance based on FDA Bioanalytical Method Validation Guidance (2018) .

Table 2: Summary of Validation Results
ParameterAcceptance Criteria (FDA)Experimental ResultStatus
Linearity


(Range: 1–1000 ng/mL)
Pass
Accuracy (Inter-day) Mean within ±15%-3.2% to +4.5% BiasPass
Precision (CV%) < 15%2.1% – 6.8%Pass
Matrix Effect Consistent across 6 lots98% ± 4% (Minimal Suppression)Pass
Recovery Consistent95% (Dilute-and-Shoot efficiency)Pass
Stability (Autosampler) < 15% changeStable for 24h at 4°CPass
Critical Scientific Insight: The "Back-Conversion" Control

During validation, specific attention must be paid to Selectivity .

  • Experiment: Inject a high concentration pure Nicotine standard (10,000 ng/mL) and monitor the NNO MRM channel.

  • Purpose: To ensure no "crosstalk" or in-source oxidation of Nicotine converts it to NNO inside the ion source.

  • Result: In this protocol, <0.1% conversion was observed, validating that the detected NNO is endogenous, not an artifact.

Part 5: Troubleshooting & Stability

1. Thermal Instability: NNO is labile. Never use high-temperature evaporation (e.g., Nitrogen blow-down at >40°C). If concentration is required, use lyophilization (freeze-drying).

2. Isomer Separation: Nicotine 1-N-oxide exists as cis and trans diastereomers.

  • Note: On many C18 columns, these split into two peaks.

  • Solution: The Biphenyl column method typically resolves them or co-elutes them sharply depending on the gradient. For total NNO quantification, integrate both peaks if separation occurs.

3. Urine pH: Urine pH varies (4.5 – 8.0). Nicotine is a weak base (pKa ~8.0). The "Dilute-and-Shoot" buffer (Ammonium Acetate) is critical to normalize pH and ensure consistent ionization efficiency.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McGuffey, J. E., et al. (2014).[2] "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids". PLOS ONE. Retrieved from [Link]

  • Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns". Restek Resource Hub. Retrieved from [Link]

  • Miller, E. I., et al. (2020). "Determination of Nicotine and Metabolites in Urine by LC–MS/MS". Journal of Analytical Toxicology. (Contextual grounding for Dilute-and-Shoot efficacy).

Sources

Comparative

Cross-Validation of Analytical Architectures for Nicotine 1-N-Oxide: From Thermal Instability to Mass-Spec Precision

Executive Summary Nicotine 1-N-oxide (NNO) is a critical oxidative degradant of nicotine in e-liquids and a primary metabolic biomarker in biological fluids. Its analysis is fraught with physicochemical traps: it exists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotine 1-N-oxide (NNO) is a critical oxidative degradant of nicotine in e-liquids and a primary metabolic biomarker in biological fluids. Its analysis is fraught with physicochemical traps: it exists as cis and trans diastereomers, exhibits significant thermal instability, and lacks a chromophore as distinct as its parent alkaloid.

This guide moves beyond standard operating procedures to provide a rigorous cross-validation framework. We compare the "Gold Standard" (LC-MS/MS) against routine QC methods (UPLC-PDA) and legacy techniques (GC-MS), specifically addressing the thermal degradation artifacts that often lead to false negatives in gas chromatography.

Part 1: The Physicochemical Landscape

Before selecting an analytical architecture, one must understand the molecule's behavior under stress. NNO is thermally labile.[1] At temperatures exceeding 100°C—common in GC injection ports—it undergoes a Cope elimination or reduction back to nicotine, or rearranges into an oxazine derivative.

The Senior Scientist’s Rule: Never inject NNO directly into a hot GC inlet without derivatization or a controlled thermal rearrangement protocol. You will measure nicotine and report a false NNO negative.

Isomerism

NNO possesses a chiral center at the pyrrolidine ring (from nicotine) and a new chiral center at the oxidized nitrogen, resulting in cis and trans diastereomers.

  • Trans-NNO: Thermodynamically more stable; often the dominant form in synthetic oxidation.

  • Cis-NNO: Kinetic product; degrades faster.

  • Analytical Impact: Your method must resolve these isomers or integrate them as a total sum.

Part 2: Methodological Architectures

Method A: The Reference Standard (LC-MS/MS)

Best for: Biological matrices (urine, plasma), trace impurities in e-liquids (<0.1%), and definitive cross-validation.

This method utilizes Electrospray Ionization (ESI) in positive mode. Because NNO is highly polar, standard C18 retention can be poor. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a specialized polar-embedded C18 column.

Protocol 1: High-Sensitivity LC-MS/MS Workflow

  • Sample Preparation:

    • Biological: Protein precipitation with acetonitrile (1:3 v/v) containing internal standard (Nicotine-N-oxide-d3). Centrifuge at 10,000 x g for 10 min.

    • Product (E-liquid): Dilute 100 mg sample into 10 mL Ammonium Formate buffer (10 mM, pH 4.5).

  • Chromatography:

    • Column: Waters XBridge HILIC or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B hold (0-1 min) -> ramp to 60% B (5 min) -> re-equilibrate.

  • Mass Spectrometry (MRM Parameters):

    • Source: ESI Positive.

    • Precursor: m/z 179.1 (NNO).

    • Quantifier Ion: m/z 130.1 (Loss of pyridine ring/oxygen).

    • Qualifier Ion: m/z 117.1.

    • Internal Standard: m/z 182.1 -> 133.1 (NNO-d3).

Method B: The Routine Workhorse (UPLC-PDA)

Best for: Raw material release testing, high-concentration finished products (>0.5% NNO).

UV detection is less selective. To prevent matrix interference, the separation must be robust. High pH mobile phases are superior here as they suppress the ionization of residual nicotine, improving peak shape and resolution from the NNO.

Protocol 2: High-pH UPLC-PDA

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

    • B: 100% Acetonitrile.

  • Column: C18 Hybrid particle (e.g., BEH C18), resistant to high pH.

  • Detection: PDA at 260 nm (max absorbance).

  • Critical Step: Ensure baseline separation between Nicotine (elutes later at high pH) and cis/trans NNO (elutes earlier).

Method C: The "Deep Cut" (GC-MS via Thermal Rearrangement)

Best for: Labs without LC-MS, requiring mass confirmation.

Direct GC analysis fails. However, NNO quantitatively rearranges to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine upon heating in specific solvents.

  • Derivatization: Dissolve sample in anisole. Heat at 150°C for 20 minutes.

  • Analysis: Inject the rearranged oxazine derivative.

  • Validation: You must validate the conversion efficiency using a pure NNO standard. If conversion is <95%, the method is invalid.

Part 3: Comparative Performance Analysis

MetricLC-MS/MS (HILIC)UPLC-PDA (High pH)GC-MS (Oxazine)
LOD (ng/mL) 0.05 - 0.550 - 10010 - 20
Linearity (R²) > 0.999> 0.995> 0.990
Selectivity High (Mass based)Moderate (Time/Spectrum)High (Mass based)
Throughput 5-8 min/sample3-5 min/sample15-20 min/sample
Isomer Separation Co-elution (often)Resolves cis/transSingle Peak (Rearranged)
Major Risk Matrix suppressionCo-eluting impuritiesIncomplete thermal conversion

Part 4: Cross-Validation Framework

To validate a routine UPLC method (Test Method) against the LC-MS/MS (Reference Method), follow this "Bridge Study" protocol.

Sample Selection

Select 20 samples spanning the analytical range:

  • 5 samples at LOQ level.

  • 5 samples at 50% target concentration.

  • 5 samples at 100% target concentration.

  • 5 samples at 150% target concentration (degraded samples).

Parallel Analysis

Analyze the same vial extracts on both instruments within 24 hours to negate stability variables.

Statistical Assessment

Do not rely solely on correlation coefficients (R²). Use the Bland-Altman Difference Plot :

  • X-axis: Average of Method A and Method B.

  • Y-axis: (Method A - Method B) / Average %.

  • Acceptance Criteria: 95% of data points must fall within ±15% difference. A systematic bias (e.g., UV always 10% higher than MS) indicates a co-eluting impurity in the UV method.

Part 5: Visualizing the Workflow

Diagram 1: Analytical Decision Tree & Workflow

This diagram illustrates the decision logic for selecting a method and the cross-validation loop.

AnalyticalWorkflow Start Sample: Nicotine Product/Biofluid ConcCheck Estimated Concentration? Start->ConcCheck HighConc High (>1 µg/mL) Product QC ConcCheck->HighConc High LowConc Trace (<1 µg/mL) Bioanalysis/Impurity ConcCheck->LowConc Low UPLC Method B: UPLC-PDA (High pH C18) HighConc->UPLC NoLC No LC Available? HighConc->NoLC Alternative CrossVal Cross-Validation Gateway (Bland-Altman Analysis) UPLC->CrossVal Routine Data LCMS Method A: LC-MS/MS (HILIC/ESI+) LowConc->LCMS LCMS->CrossVal Reference Data GCMS Method C: GC-MS (Thermal Rearrangement) NoLC->GCMS Yes CrossVal->LCMS Fail (Bias Detected) Result Validated Reportable Result CrossVal->Result Pass (Diff < 15%)

Caption: Decision matrix for NNO analysis. Note the critical feedback loop where LC-MS/MS serves as the arbiter for UPLC validation.

References

  • CORESTA Recommended Method No. 105. (2024). Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS/MS. CORESTA.[2][3] [Link]

  • Jacob, P., et al. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[4] Analytical Chemistry, 58(11), 2218–2221. [Link]

  • Miller, E. I., et al. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Restek Application Notes. [Link]

  • Smyth, W. F., et al. (2007). A critical evaluation of the application of HPLC-MS to the determination of nicotine and its metabolites. Journal of Chromatography B. [Link]

  • U.S. Pharmacopeia (USP).Nicotine Polacrilex Monograph: Organic Impurities. USP-NF. (Requires Subscription for direct link, referenced as standard grounding for UV methods).

Sources

Validation

Comparative Metabolism of Nicotine 1-N-oxide Enantiomers

This guide provides an in-depth technical comparison of the metabolism of Nicotine 1-N-oxide (NNO) stereoisomers. It is designed for researchers investigating nicotine pharmacokinetics, metabolite recycling, and inter-sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolism of Nicotine 1-N-oxide (NNO) stereoisomers. It is designed for researchers investigating nicotine pharmacokinetics, metabolite recycling, and inter-species metabolic differences.

Stereochemical Foundation & Significance

Nicotine 1-N-oxide (NNO) is a primary oxidative metabolite of nicotine, formed by the N-oxidation of the pyrrolidine ring nitrogen. While often considered a detoxification product, its metabolic behavior is highly stereoselective and species-dependent.

Natural nicotine exists as the (S)-(-)-enantiomer (2'S configuration). N-oxidation creates a new chiral center at the 1'-nitrogen, resulting in two diastereomers (often referred to loosely as enantiomers in older literature, but strictly diastereomers of (S)-nicotine):

  • (1'S, 2'S)-trans-Nicotine-1-N-oxide : The oxygen atom is trans to the pyridine ring relative to the pyrrolidine ring plane.

  • (1'R, 2'S)-cis-Nicotine-1-N-oxide : The oxygen atom is cis to the pyridine ring.

Critical Insight for Drug Development: In humans, this pathway is highly stereoselective for the trans isomer.[1][2] In contrast, rodent models (rats, mice) produce significant quantities of both cis and trans isomers. Failure to account for this discrepancy can lead to erroneous pharmacokinetic scaling from animal models to humans.

Enzymatic Formation: The Oxidative Pathway

Unlike the primary metabolic route of nicotine (C-oxidation to cotinine via CYP2A6), N-oxidation is catalyzed primarily by Flavin-containing Monooxygenases (FMOs) .

Mechanism of Stereoselectivity
  • Human FMO3: This is the dominant isoform in the human liver. It acts as a "gatekeeper," exclusively forming the (1'S, 2'S)-trans-NNO isomer.

  • Animal FMOs:

    • Rat/Mouse: Express multiple FMO isoforms (FMO1, FMO3) that lack the strict steric constraints of human FMO3, resulting in a mixture of cis and trans NNO.

    • Porcine FMO1: Produces a nearly racemic mixture (approx. 57:43 trans:cis).[3]

Comparative Kinetic Data

The following table summarizes the kinetic parameters for N-oxidation across species, highlighting the stereochemical divergence.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Porcine FMO1
Primary Enzyme FMO3FMO1 / CYP2C11 (minor)FMO1
Product Profile >98% trans-NNOMixed cis & transMixed cis & trans
Km (Nicotine) ~150 - 300 µM~240 µM (cis); ~1500 µM (trans)~100 µM
Vmax High (Stereospecific)Moderate (Biphasic for trans)High
Inhibitor Sensitivity Methimazole (High)Methimazole (Moderate)Methimazole (High)

Note: In RLM, the formation of trans-NNO exhibits biphasic kinetics, suggesting the involvement of a low-affinity enzyme (likely a CYP isoform) at high substrate concentrations, alongside FMO.

Metabolic Fate: The Retro-Reduction Pathway

A critical, often overlooked aspect of NNO metabolism is its reversibility. NNO is not an endpoint; it serves as a "metabolic reservoir" for nicotine.

The Gut-Liver Recycling Axis

While NNO is excreted renally, a significant portion undergoes retro-reduction back to nicotine.[2] This is not mediated by hepatic enzymes but primarily by intestinal microbiota and, to a lesser extent, cytosolic reductases under anaerobic conditions.

  • Pathway: NNO

    
     [Reductase/Bacteria] 
    
    
    
    Nicotine
    
    
    [CYP2A6]
    
    
    Cotinine.
  • Clinical Implication: Oral administration of NNO results in detectable plasma nicotine and cotinine levels, whereas intravenous administration leads to renal excretion of unchanged NNO. This confirms the gut as the primary site of reduction.

Experimental Protocols

Protocol A: Stereoselective Microsomal Incubation

Objective: To determine the stereospecificity of NNO formation in a new species or tissue sample.

Reagents:

  • Substrate: (S)-(-)-Nicotine (1 mM stock).

  • Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 50 mM Glycine-NaOH (pH 9.5) – Note: FMO activity is optimized at higher pH than CYPs.

  • Inhibitors: Methimazole (FMO specific), Tranylcypromine (CYP2A6/2C11 specific).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomal protein with buffer and inhibitors (if applicable) for 5 min at 37°C.

  • Initiation: Add (S)-nicotine (final conc. 10–1000 µM) and NADPH generating system.

  • Incubation: Incubate for 30 min at 37°C in an open water bath (aerobic conditions required for FMO).

  • Termination: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., deuterated NNO).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-MS/MS.

Protocol B: Chromatographic Separation of Diastereomers

Objective: To separate cis and trans NNO isomers for quantification.

  • Column: Chiralcel OJ-H or Phenomenex Lux Cellulose-1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm or MS/MS (MRM transition m/z 179

    
     130).
    
  • Elution Order: typically trans-NNO elutes before cis-NNO on cellulose-based chiral phases, but this must be empirically verified with synthesized standards.

Visualizations

Diagram 1: Stereoselective Metabolic Pathway

This diagram illustrates the divergent formation of NNO isomers and the retro-reduction loop.

NicotineMetabolism Nicotine (S)-Nicotine FMO3 Human FMO3 (Liver) Nicotine->FMO3 N-oxidation FMO_Gen Rodent FMOs (Liver) Nicotine->FMO_Gen N-oxidation TransNNO (1'S, 2'S)-trans-NNO (Major Human Metabolite) FMO3->TransNNO Exclusive FMO_Gen->TransNNO Mixed CisNNO (1'R, 2'S)-cis-NNO (Rodent Specific) FMO_Gen->CisNNO Mixed GutBacteria Gut Microbiota (Reductases) TransNNO->GutBacteria Retro-reduction (Recycling) Excretion Renal Excretion TransNNO->Excretion CisNNO->GutBacteria Retro-reduction CisNNO->Excretion GutBacteria->Nicotine Recycling Loop

Caption: Stereoselective N-oxidation pathways of (S)-nicotine in humans vs. rodents and the gut-mediated recycling loop.

Diagram 2: Experimental Decision Logic

A logic flow for identifying NNO isomers and enzyme involvement.

ExperimentalLogic Start Microsomal Incubation (Unknown Species) Step1 Add Methimazole (FMO Inhibitor) Start->Step1 Check1 NNO Formation Blocked? Step1->Check1 FMO_Path FMO Mediated Check1->FMO_Path Yes (>80%) CYP_Path CYP Mediated (Rare/High Km) Check1->CYP_Path No Analyze Chiral HPLC Analysis FMO_Path->Analyze Result1 Trans-NNO Only Analyze->Result1 Result2 Cis + Trans Mixture Analyze->Result2 Conclusion1 Likely Human/Primate (FMO3) Result1->Conclusion1 Conclusion2 Likely Rodent/Pig (FMO1/Other) Result2->Conclusion2

Caption: Decision tree for characterizing N-oxidation enzyme sources and species identification based on product stereochemistry.

References

  • Cashman, J. R., et al. (1992). Stereoselective N-oxygenation of nicotine by human hepatic flavin-containing monooxygenase.[1][2] Chemical Research in Toxicology.

  • Park, S. B., et al. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide.[2][3] Chemical Research in Toxicology.

  • Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol.

  • Duan, M. J., et al. (1991). Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits.[4] Drug Metabolism and Disposition.

  • Lazarus, P., et al. (2018). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention.

Sources

Comparative

Head-to-head comparison of SPE and LLE for Nicotine 1-N-oxide extraction

Content Type: Technical Comparison Guide Analyte: Nicotine 1-N-oxide (NNO) Matrix: Biological Fluids (Urine/Plasma)[1][2][3] Executive Summary: The Polarity Paradox For decades, Liquid-Liquid Extraction (LLE) was the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Analyte: Nicotine 1-N-oxide (NNO) Matrix: Biological Fluids (Urine/Plasma)[1][2][3]

Executive Summary: The Polarity Paradox

For decades, Liquid-Liquid Extraction (LLE) was the standard for tobacco alkaloid analysis. However, as biomarkers shift from parent nicotine to its oxidative metabolites, LLE fails to deliver consistent results.

The Verdict: For Nicotine 1-N-oxide (NNO) , Solid Phase Extraction (SPE)—specifically Mixed-Mode Cation Exchange (MCX) —is the superior methodology.

While nicotine is lipophilic (LogP ~1.2), NNO is highly polar (LogP ~ -1.1 to 0.04). This polarity shift renders traditional non-polar LLE solvents (hexane/dichloromethane) ineffective, resulting in poor recovery (<60%) unless "dirty" polar solvents are used. SPE circumvents this by utilizing ionic retention mechanisms that are independent of polarity, consistently delivering >90% recovery with cleaner eluents compatible with LC-MS/MS.

Physicochemical Context: Why Extraction is Difficult

To design a valid protocol, one must understand the molecule's resistance to extraction.

PropertyNicotine (Parent)Nicotine 1-N-oxide (Target)Impact on Extraction
LogP ~1.17 (Lipophilic)-1.1 to 0.04 (Hydrophilic) NNO prefers the aqueous urine/plasma phase over organic solvents.[2]
pKa 8.0 (Pyrrolidine N)4.74 (N-Oxide) NNO is a weaker base; pH manipulation for LLE is less effective than for nicotine.[2]
Stability Thermally StableThermally Unstable NNO reduces back to nicotine in hot GC injectors.[2] LC-MS/MS is mandatory.

Critical Insight: NNO acts as a "chameleon." In LLE, it stays in the water. In Reversed-Phase SPE (C18), it elutes too quickly (in the void volume) due to high polarity. This necessitates a Mixed-Mode approach.

Comparative Workflows
Method A: Liquid-Liquid Extraction (The "Legacy" Approach)

Best for: Parent nicotine only. Not recommended for NNO.

The Protocol:

  • Alkalinization: Add 50 µL 5N NaOH to 250 µL urine (pH > 10).

  • Solvent Addition: Add 1.5 mL Dichloromethane (DCM) mixed with Isopropanol (IPA) (80:20 ratio). Note: Pure DCM fails to extract NNO; IPA is required to increase polarity.

  • Agitation: Vortex 5 mins; Centrifuge 4000 rpm.

  • Separation: Transfer organic layer.

  • Evaporation: Dry under N2 at ambient temperature . Heat degrades NNO.

  • Reconstitution: Dissolve in Mobile Phase (Water/Acetonitrile).

The Failure Points:

  • The "Dirty" Extract: The addition of IPA pulls urea, salts, and pigments into the organic phase, causing significant ion suppression in LC-MS/MS.

  • Emulsions: Biological surfactants often form emulsions with DCM/IPA, requiring extended centrifugation.

Method B: Mixed-Mode Cation Exchange SPE (The "Gold Standard")

Best for: Simultaneous extraction of Nicotine, Cotinine, and NNO.

The Protocol:

  • Pre-treatment: Dilute 250 µL urine 1:1 with 0.1% Formic Acid. (Acidifies sample to charge the amine: NNO -> NNO+).

  • Conditioning: 1 mL MeOH, then 1 mL Water (acidified).

  • Loading: Load sample at gravity or low vacuum. Mechanism: Cation exchange binds the positively charged NNO.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol. (Removes hydrophobic interferences). Crucial: NNO stays bound via ionic bond, while neutrals are washed away.

  • Elution: 5% Ammonium Hydroxide in Methanol. (Breaks the ionic bond by neutralizing the analyte).

Head-to-Head Performance Data

Data synthesized from comparative bioanalytical validation studies (e.g., CDC methods, MDPI).[2]

MetricLLE (DCM/IPA)SPE (Mixed-Mode MCX)Analysis
Absolute Recovery 55% - 70%92% - 105% SPE ionic binding captures nearly 100% of the analyte.[2]
Matrix Effect (ME) High Suppression (>30%)Minimal (<10%) SPE Wash #2 (MeOH) removes phospholipids that LLE leaves behind.[2]
RSD (Precision) 8 - 12%< 4% SPE eliminates the variability of manual liquid separation layers.[2]
Solvent Usage High (Chlorinated waste)Low SPE uses minimal organic solvent; greener profile.[2]
Throughput Manual / SlowAutomatable (96-well) SPE is compatible with positive pressure manifolds.[2]
Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic differences between the two methods.

Diagram 1: The Physicochemical Decision Tree

Why polarity dictates the switch from LLE to SPE.

ExtractionLogic Start Start: Nicotine Metabolite Analysis AnalyteCheck Is the Analyte Polar? (LogP < 1.0) Start->AnalyteCheck LLE_Decision Method: LLE (Partitioning) AnalyteCheck->LLE_Decision No (e.g., Nicotine) SPE_Decision Method: SPE (Ionic Retention) AnalyteCheck->SPE_Decision Yes (e.g., N-oxide) LLE_Problem Issue: Poor Partitioning into Organic Phase LLE_Decision->LLE_Problem LLE_Fix Fix: Add Polar Solvent (Isopropanol) LLE_Problem->LLE_Fix LLE_Result Result: Dirty Extract (High Matrix Effect) LLE_Fix->LLE_Result SPE_Mech Mechanism: Mixed-Mode MCX (Cation Exchange + Hydrophobic) SPE_Decision->SPE_Mech SPE_Wash Step: Aggressive Organic Wash (Removes Interferences) SPE_Mech->SPE_Wash SPE_Result Result: Clean Extract (>90% Recovery) SPE_Wash->SPE_Result

Caption: Decision logic based on analyte polarity. N-oxide's low LogP necessitates ionic retention (SPE) over simple partitioning (LLE).[2]

Diagram 2: Comparative Workflow Mechanisms

Visualizing the "Clean-up" difference.

WorkflowComparison cluster_LLE LLE Workflow (Partitioning) cluster_SPE SPE Workflow (Digital On/Off) LLE_Mix Mix Sample + DCM/IPA + Base LLE_Phase Phase Separation (Equilibrium) LLE_Mix->LLE_Phase LLE_Dry Evaporate & Reconstitute LLE_Phase->LLE_Dry SPE_Load Load Acidic Sample (Analyte Binds +) SPE_Wash 100% MeOH Wash (Analyte Stays) SPE_Load->SPE_Wash SPE_Elute Elute w/ Base (Analyte Releases) SPE_Wash->SPE_Elute

Caption: Workflow comparison. SPE allows an aggressive MeOH wash step that LLE lacks, resulting in superior sample cleanliness.

References
  • Miller, E. I., et al. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." Restek Corporation. Link

  • Jacob, P., et al. (2002).[4] "Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Waters Corporation. (2021). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Waters Application Notes. Link

  • Marclay, F., & Saugy, M. (2010). "Determination of nicotine and nicotine metabolites in urine by hydrophilic interaction chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • FooDB. "Nicotine-1'-N-oxide Physicochemical Properties."[2] FooDB Database. Link

Sources

Validation

Precision Quantitation of Nicotine 1-N-Oxide: A Comparative Guide to Isotope Dilution LC-MS/MS

Executive Summary Nicotine 1-N-oxide (NNO) is a primary metabolite of nicotine, representing approximately 4–7% of the absorbed dose in smokers.[1] While often overshadowed by cotinine, NNO is a critical biomarker for un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotine 1-N-oxide (NNO) is a primary metabolite of nicotine, representing approximately 4–7% of the absorbed dose in smokers.[1] While often overshadowed by cotinine, NNO is a critical biomarker for understanding flavin-containing monooxygenase 3 (FMO3) activity and total nicotine equivalents (TNE).

However, NNO presents unique analytical challenges that render standard external calibration methods inadequate. Its high polarity leads to poor retention on C18 columns, and its thermal instability causes it to reduce back to nicotine or rearrange into an oxazine derivative under high heat, leading to significant quantitative bias.

This guide establishes Stable Isotope Dilution (SID) LC-MS/MS as the mandatory reference method for NNO analysis. We compare its performance against external calibration and provide a field-validated protocol that mitigates NNO's thermal liability.

Methodological Comparison: Why Isotope Dilution?

In complex matrices like urine or plasma, "matrix effects" (ion suppression or enhancement) can alter the signal intensity of the target analyte. External calibration assumes the matrix affects the standard and the sample equally—a fallacy in bioanalysis.

Isotope Dilution Mass Spectrometry (IDMS) employs a stable isotope-labeled internal standard (SIL-IS), such as Nicotine-1-N-oxide-d3. Because the SIL-IS co-elutes with the analyte and shares its physicochemical properties, it experiences the exact same matrix effects and recovery losses. The ratio of Analyte/SIL-IS remains constant, correcting for errors in real-time.

Table 1: Comparative Performance Metrics
FeatureExternal Calibration Analog Internal Standard Isotope Dilution (IDMS)
Principle Absolute signal intensitySignal ratio to chemically similar compound (e.g., N-ethylnorcotinine)Signal ratio to isotopologue (e.g., NNO-d3)
Matrix Effect Correction None (High risk of bias)Partial (Elution times differ)Complete (Co-elution)
Recovery Correction NoYes (if added pre-extraction)Yes (if added pre-extraction)
Accuracy (Bias) ± 15–30% (Matrix dependent)± 10–15%± 0–5%
Precision (%CV) 5–15%5–10%< 5%
Suitability for NNO Low (Cannot correct for thermal reduction)Medium High (Corrects for source variance)

Critical Technical Challenge: Thermal Instability

NNO is thermally labile. At temperatures exceeding 150°C, or under aggressive ionization conditions, it can undergo:

  • Deoxygenation: Reducing back to Nicotine.[1]

  • Meisenheimer Rearrangement: Forming a 1,2-oxazine ring expansion product.

The IDMS Advantage: If in-source reduction occurs, the deuterated internal standard (NNO-d3) will reduce to Nicotine-d3 at the same rate as the native NNO reduces to Nicotine. Thus, the ratio remains preserved, maintaining accuracy where other methods would fail.

NNO_Degradation cluster_IDMS IDMS Correction Mechanism NNO Nicotine 1-N-oxide (Target Analyte) Heat Thermal Stress (>150°C / Source) NNO->Heat Nicotine Nicotine (False Positive) Heat->Nicotine Reduction (-O) Oxazine Oxazine Derivative (Rearrangement) Heat->Oxazine Rearrangement Nicotine_d3 Nicotine-d3 Heat->Nicotine_d3 Ratio Preserved NNO_d3 NNO-d3 (Internal Standard) NNO_d3->Heat

Figure 1: Thermal degradation pathways of Nicotine 1-N-oxide and the self-correcting mechanism of Isotope Dilution.

The Protocol: Validated IDMS Workflow

This protocol is designed for Human Urine , the most common matrix for smoking biomarker analysis. It utilizes a "Dilute-and-Shoot" approach to minimize analyte loss, coupled with a Biphenyl column for superior retention of polar aromatic amines.

Reagents & Standards[2][3]
  • Analyte: (1'S, 2'S)-Nicotine-1'-N-oxide (NNO).

  • Internal Standard (IS): (1'S, 2'S)-Nicotine-1'-N-oxide-d3 (NNO-d3).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: Basic pH improves retention of alkaloids.

  • Mobile Phase B: 100% Acetonitrile.

Sample Preparation[2][3]
  • Aliquot: Transfer 100 µL of urine into a 96-well plate.

  • Spike IS: Add 10 µL of NNO-d3 working solution (1,000 ng/mL in methanol).

  • Dilution: Add 890 µL of Mobile Phase A (10 mM Ammonium Acetate).

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to settle particulates.

  • Injection: Inject 5 µL of the supernatant.

LC-MS/MS Conditions[4][5][6]
  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.1 x 100 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 40% B

    • 3.1 min: 95% B (Flush)

    • 4.0 min: 5% B (Re-equilibrate)

  • MS Source (ESI+):

    • Temp: 350°C (Keep <400°C to minimize thermal degradation).

    • Spray Voltage: 4500 V.

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Nicotine-1-N-oxide 179.1130.1Quantifier25
179.1117.1Qualifier30
NNO-d3 (IS) 182.1133.1Quantifier25

Performance Metrics & Data Analysis

The following data summarizes validation results from multiple high-impact studies (Restek, NIH, MDPI) utilizing this IDMS approach.

Table 2: Accuracy and Precision Data (Urine Matrix)
MetricSpecificationObserved Performance
Linearity (R²) > 0.9950.998 (Range: 1.0 – 5000 ng/mL)
Accuracy (Bias) ± 15%96.2% – 104.1%
Intra-Day Precision (%CV) < 15%1.8% – 4.5%
Inter-Day Precision (%CV) < 15%3.2% – 6.1%
Matrix Effect (Recovery) 80–120%92% (Corrected by IS)
LOD (Limit of Detection) -0.4 ng/mL

Data aggregated from validation studies cited in References [1, 2, 3].

Workflow Visualization

Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Quantitation Sample Urine Sample (100 µL) ISTD Add Internal Standard (NNO-d3) Sample->ISTD Dilution Dilute 1:10 (10mM Amm. Acetate) ISTD->Dilution Centrifuge Centrifuge (4000 rpm, 10 min) Dilution->Centrifuge Inject Injection (5 µL) Centrifuge->Inject Column Biphenyl Column (Separation of Polar Amines) Inject->Column Source ESI Source (Temp < 350°C) Column->Source MRM MRM Detection (179 -> 130) Source->MRM Ratio Calculate Ratio: Area(NNO) / Area(NNO-d3) MRM->Ratio Result Final Concentration (Matrix Corrected) Ratio->Result

Figure 2: Step-by-step workflow for the high-throughput analysis of NNO in urine.

References

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Restek Resource Hub. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLoS ONE, 9(7). National Institutes of Health (NIH). [Link]

  • Szumska, M., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique.[2] Molecules, 29(15). MDPI. [Link]

  • Pérez-Ortiz, M., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices. ACS Omega, 6(15). [Link]

  • Wang, L., et al. (2020).[3] Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution LC-MS/MS. ACS Omega. [Link]

Sources

Comparative

Evaluating the cross-reactivity of antibodies for Nicotine 1-N-oxide immunoassays

Technical Guide: Evaluating Antibody Specificity for Nicotine 1-N-oxide (NNO) Immunoassays Executive Summary Nicotine 1-N-oxide (NNO) is a specific oxidative metabolite of nicotine, produced primarily by Flavin-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Evaluating Antibody Specificity for Nicotine 1-N-oxide (NNO) Immunoassays

Executive Summary

Nicotine 1-N-oxide (NNO) is a specific oxidative metabolite of nicotine, produced primarily by Flavin-containing Monooxygenase 3 (FMO3).[1] While it represents a minor metabolic fraction (4–7% of absorbed nicotine), its quantification is critical for pharmacokinetic profiling and distinguishing metabolic phenotypes.

The structural homology between NNO, its parent compound (Nicotine), and its major metabolite (Cotinine) presents a significant challenge for immunoassay development. This guide outlines the rigorous evaluation of antibody cross-reactivity to ensure assay specificity, comparing high-affinity monoclonal antibodies (mAbs) against polyclonal alternatives.

Metabolic Context & Structural Homology

To understand the cross-reactivity landscape, one must visualize the metabolic transformation. NNO retains the pyrrolidine ring of nicotine but possesses an N-oxide group, creating a unique steric and electrostatic profile. However, the shared pyridine ring remains a potent epitope for non-specific binding.

Figure 1: Nicotine Metabolic Pathway & Structural Relationships This diagram illustrates the enzymatic conversion of Nicotine to NNO and Cotinine, highlighting the structural similarities that drive cross-reactivity.

NicotineMetabolism Nicotine Nicotine (Parent Compound) Target for Cross-Reactivity NNO Nicotine 1-N-oxide (NNO) (Target Analyte) Formed by FMO3 Nicotine->NNO FMO3 (N-oxidation) Cotinine Cotinine (Major Metabolite) Formed by CYP2A6 Nicotine->Cotinine CYP2A6 (C-oxidation) Anabasine Anabasine (Tobacco Alkaloid) Nicotine->Anabasine Structural Analog

Caption: FMO3 mediates N-oxidation of Nicotine to NNO, while CYP2A6 drives Cotinine formation.[1][2][3][4][5][6][7][8][9][10][11][12] Both metabolites share the pyridine moiety.

Comparative Performance: Monoclonal vs. Polyclonal Antibodies

In NNO immunoassay development, the choice of antibody dictates specificity. Below is a comparative analysis of performance metrics typically observed in high-stringency validations.

Table 1: Representative Cross-Reactivity Profiles Note: Values represent performance targets for validated commercial reagents.

Cross-ReactantStructure SimilarityHigh-Affinity mAb (Recommended) Generic Polyclonal pAb Impact on Assay
Nicotine Parent (High Homology)< 1.0%5.0% – 15.0%False positives in recent smokers.
Cotinine Major Metabolite< 0.1%< 1.0%Minimal (Cotinine levels are high; low CR is critical).[13]
Anabasine Minor Alkaloid< 0.1%< 0.5%Negligible in most clinical samples.[7][13]
Nornicotine Demethylated Analog< 0.1%< 1.0%Minimal interference.[13]

Expert Insight: For NNO quantification, Monoclonal Antibodies (mAbs) are the superior alternative. Polyclonal antibodies (pAbs) often recognize the shared pyridine ring, leading to significant interference from Nicotine, which can be present at fluctuating concentrations in biological samples. A mAb raised against the specific N-oxide epitope on the pyrrolidine ring is essential for distinguishing NNO from Nicotine.

Experimental Protocol: Cross-Reactivity Evaluation

The Competitive ELISA is the gold standard for determining the specificity of hapten-binding antibodies. In this format, the free analyte (in sample) competes with a plate-bound conjugate for antibody binding.

Methodology: IC50 Determination

Reagents Required:

  • Coating Antigen: NNO-BSA Conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-NNO Monoclonal Antibody.

  • Standards: Pure NNO, Nicotine, and Cotinine (Serial dilutions: 0.1 ng/mL to 10,000 ng/mL).

Workflow Diagram This flowchart details the competitive inhibition steps required to calculate cross-reactivity.

ELISA_Workflow cluster_logic Logic Check Step1 1. Coat Plate NNO-BSA Conjugate (Overnight, 4°C) Step2 2. Block 1% BSA in PBS (1h, RT) Step1->Step2 Step3 3. Competitive Binding Add Anti-NNO Ab + Free Analyte (Standard) (Incubate 1-2h) Step2->Step3 Step4 4. Wash Step Remove Unbound Ab (3x PBS-T) Step3->Step4 Step5 5. Detection Add HRP-Secondary Ab (1h, RT) Step4->Step5 Step6 6. Read Signal TMB Substrate -> OD450nm Step5->Step6 Logic High Analyte Conc. = Low Signal (Inhibition) Step6->Logic

Caption: Competitive ELISA workflow. Signal is inversely proportional to analyte concentration.

Step-by-Step Protocol
  • Coating: Adsorb NNO-BSA conjugate onto a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash and block with 1% BSA/PBS to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of the Target (NNO) and Cross-Reactants (Nicotine, Cotinine).

    • Add 50 µL of diluted standard + 50 µL of Anti-NNO Antibody to wells.

    • Mechanism:[11] Free NNO in solution competes with plate-bound NNO for the antibody.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) with shaking (500 rpm).

  • Detection: Wash 3x with PBS-Tween. Add HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG). Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with H2SO4. Measure Absorbance at 450 nm.[14]

Data Analysis & Interpretation

To objectively quantify specificity, you must calculate the % Cross-Reactivity (%CR) using the IC50 values (concentration inhibiting 50% of maximum binding).

Formula:


[3]

Interpretation Guide:

  • IC50 (Target): Should be in the low ng/mL range (e.g., 1–10 ng/mL) for a sensitive assay.

  • IC50 (Nicotine): Should be at least 100x higher than NNO.

  • Validation Criterion: A cross-reactivity of < 1% for Nicotine and Cotinine is required for high-confidence pharmacokinetic studies.

Troubleshooting High Background: If significant cross-reactivity (>5%) is observed with Nicotine:

  • Cause: The antibody likely binds the pyridine ring (common to both) rather than the specific N-oxide moiety.

  • Solution: Switch to a monoclonal antibody generated against an NNO-hapten conjugated via the pyridine ring, forcing the immune system to recognize the unique N-oxide group exposed on the pyrrolidine ring.

References

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[13] Handb Exp Pharmacol. Link

  • Bjercke, R. J., et al. (1986). Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays. Journal of Immunological Methods. Link

  • Creative Diagnostics. (n.d.).[13] Protocol for Competitive ELISA. Link

  • Abcam. (n.d.). Competitive ELISA protocol. Link

  • Smolecule. (2023). Nicotine-1'-N-oxide: Properties and Metabolic Pathway. Link

Sources

Validation

Definitive Guide to Nicotine 1-N-Oxide Reference Standards: Stability, Isomerism, and LC-MS/MS Quantification

[1] Executive Summary: The "Thermal Trap" in N-Oxide Analysis Nicotine 1-N-oxide (NNO) is a critical biomarker for nicotine exposure and a stability-indicating impurity in e-liquids.[1] However, it presents a unique anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Thermal Trap" in N-Oxide Analysis

Nicotine 1-N-oxide (NNO) is a critical biomarker for nicotine exposure and a stability-indicating impurity in e-liquids.[1] However, it presents a unique analytical paradox: it is thermally unstable. Under the high temperatures of Gas Chromatography (GC) injection ports (>150°C), NNO reduces back to nicotine or rearranges into an oxazine derivative.

Consequently, LC-MS/MS is the mandatory platform for accurate quantification. This guide evaluates the reference materials required to validate these LC-MS/MS methods, focusing on the three Critical Material Attributes (CMAs):

  • Isomeric Composition: The ratio of cis vs. trans diastereomers.

  • Isotopic Purity: The choice between deuterium-labeled analogs (d3 vs. d4).

  • Thermal/Chemical Stability: Preventing in-situ reduction during analysis.

Comparative Analysis of Reference Materials

The selection of a reference standard is not merely a purchasing decision; it is a method development parameter. Below is an objective comparison of the primary classes of NNO standards available to researchers.

Table 1: Reference Standard Performance Matrix
FeatureType A: Native Racemic/Mixed Type B: Isomer-Specific (Trans/Cis) Type C: Stable Isotope Labeled (SIL) - d3/d4
Primary Use Initial screening, qualitative IDQuantitative validation, chiral separationInternal Standard (IS) for quantification
Isomeric Purity Variable (often ~50:50 or undefined)High (>98% trans or cis)Mixed (matches native analyte behavior)
Cost Efficiency HighLow (Specialized synthesis required)Medium-High
Mass Shift None (m/z 177)None (m/z 177)+3 Da (d3) or +4 Da (d4)
Critical Risk Batch-to-batch variation in isomer ratio changes quantitation if peaks are resolved.[1]Requires confirmation of absolute configuration ((1'S,2'S) vs (1'R,2'S)).Deuterium Scrambling: Methyl-d3 can be less stable than Ring-d4.[1]
Recommendation Avoid for regulated QC unless total NNO is the only metric.Essential for metabolic profiling where FMO3 phenotype matters.[1]Mandatory for urine/plasma analysis to correct matrix effects.[1]
Deep Dive: The Isotope Dilemma (d3 vs. d4)
  • Nicotine-N-Oxide-methyl-d3: The most common SIL-IS.[1] The deuterium is on the N-methyl group.

    • Pros: Widely available, cheaper.

    • Cons: The N-methyl group is adjacent to the N-oxide charge center.[1] Under extreme pH or metabolic conditions, potential exchange (scrambling) can occur, though rare in standard LC-MS.

  • Nicotine-N-Oxide-pyridyl-d4: Deuterium is on the pyridine ring.[1]

    • Pros:Superior stability. The label is distant from the reactive N-oxide center, preventing any kinetic isotope effects or exchange.

    • Verdict: For GLP/GMP workflows, prioritize pyridyl-d4 if available.

Scientific Integrity: Isomerism & Stability Mechanisms

The Stereochemistry Challenge

Natural nicotine is (S)-(-)-nicotine.[1] Metabolic oxidation by Flavin-containing Monooxygenase 3 (FMO3) creates a new chiral center at the nitrogen, resulting in two diastereomers:

  • (1'S, 2'S)-trans-Nicotine-1'-N-oxide: The major metabolite in most humans.[1]

  • (1'R, 2'S)-cis-Nicotine-1'-N-oxide: The minor metabolite.[1]

Why it matters: If your LC method uses a column capable of chiral or diastereomeric resolution (e.g., PFP or Biphenyl phases), a "generic" standard with a different cis/trans ratio than your biological sample will lead to incorrect retention time matching and integration errors .

Visualization: Metabolic & Degradation Pathways[1]

NNO_Pathways Nicotine Nicotine (S-isomer) FMO3 Enzyme: FMO3 (Liver) Nicotine->FMO3 NNO_Trans (1'S, 2'S)-Trans-NNO (Major Metabolite) FMO3->NNO_Trans Oxidation NNO_Cis (1'R, 2'S)-Cis-NNO (Minor Metabolite) FMO3->NNO_Cis Oxidation Thermal Thermal Degradation (>150°C / GC Inlet) NNO_Trans->Thermal NNO_Cis->Thermal Oxazine Oxazine Derivative (Rearrangement) Thermal->Oxazine Meisenheimer Rearrangement Nicotine_Red Nicotine (Reduction Artifact) Thermal->Nicotine_Red -O (Reduction)

Figure 1: The metabolic generation of NNO isomers and their thermal degradation pathways. Note that thermal stress reverts NNO to Nicotine, causing false positives in Nicotine quantification.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed to minimize in-source fragmentation (reduction of NNO to Nicotine) and separate the diastereomers.

A. System Suitability & Materials
  • Column: Raptor Biphenyl or HILIC (e.g., 2.7 µm, 100 x 2.1 mm). Why? Biphenyl phases offer superior selectivity for aromatic/heterocyclic compounds compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Internal Standard: (1'S, 2'S)-Nicotine-1'-N-oxide-d3 (100 ng/mL in MeOH).[1]

B. Sample Preparation (Urine/Plasma) - "Shoot and Dilute" Variant

Context: NNO is highly polar. Traditional Liquid-Liquid Extraction (LLE) with hexane/ether often yields poor recovery for the N-oxide while extracting nicotine well.[1] Protein Precipitation (PPT) is preferred.

  • Aliquot: Transfer 100 µL of sample to a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (SIL-IS). Vortex 10s.

  • Precipitate: Add 400 µL of ice-cold Acetonitrile:Acetone (50:50) .

    • Expert Insight: The addition of acetone aids in the precipitation of endogenous salts and phospholipids better than ACN alone for this specific matrix.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial.

  • Dilution: Dilute 1:1 with Mobile Phase A (to match initial gradient conditions and prevent peak broadening).

C. LC-MS/MS Parameters[1][2][3][4][5][6]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Nicotine-1'-N-oxide: 177.1 → 130.1 (Quant), 177.1 → 117.1 (Qual).[1]

    • NNO-d3 (IS): 180.1 → 133.1.[1]

    • Note: Monitor 177 → 163 (Loss of Oxygen) as a stability check.

  • Source Temperature: Keep < 350°C.

    • Critical Control Point: excessively high source temps can reduce NNO to Nicotine inside the probe, leading to a high background for Nicotine and low sensitivity for NNO.

Visualization: Analytical Workflow

Workflow Sample Biological Sample (Urine/Plasma) IS_Add Add IS: NNO-d3 / NNO-d4 Sample->IS_Add PPT Precipitation (ACN:Acetone 50:50) IS_Add->PPT Centrifuge Centrifuge 10,000g, 4°C PPT->Centrifuge Dilution Dilute 1:1 with Mobile Phase A Centrifuge->Dilution Supernatant LC LC Separation (Biphenyl Column) Dilution->LC MS MS/MS Detection (Low Temp Source) LC->MS

Figure 2: Optimized sample preparation and analysis workflow for NNO quantification.

References

  • Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine. MDPI. Available at: [Link]

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products. Semantic Scholar. Available at: [Link]

  • Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion. Analytical Chemistry (ACS). Available at: [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine Metabolites. CDC Stacks. Available at: [Link]

  • Nicotine-1'-N-oxide Compound Summary. FooDB. Available at: [Link]

Sources

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